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  • Product: Mannono-delta-lactone
  • CAS: 10366-75-3

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of D-mannono-delta-lactone

The Stereochemical and Synthetic Profiling of D-Mannono- δ -lactone Executive Summary D-Mannono- δ -lactone (D-mannono-1,5-lactone) is a highly versatile chiral building block utilized extensively in advanced organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical and Synthetic Profiling of D-Mannono- δ -lactone

Executive Summary

D-Mannono- δ -lactone (D-mannono-1,5-lactone) is a highly versatile chiral building block utilized extensively in advanced organic synthesis, rare L-sugar derivation, and the development of enzyme inhibitors (such as those targeting α -mannosidase). As a cyclic ester derived from D-mannonic acid, its unique stereochemical configuration dictates its conformational behavior in solution, which in turn governs its reactivity profile. This technical guide deconstructs the structural dynamics of D-mannono-1,5-lactone, provides field-proven protocols for its kinetic isolation, and outlines its critical role in modern drug development workflows.

Structural & Stereochemical Fundamentals

The pyranose ring of D-mannono-1,5-lactone is defined by its specific stereocenters at C2, C3, C4, and C5. Unlike its epimer D-glucono-1,5-lactone, which readily adopts a standard 4H3​ half-chair conformation, D-mannono-1,5-lactone exhibits a distinct conformational preference due to its stereochemistry[1].

Quantitative Data Profile
PropertyValue
IUPAC Name (3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[2]
Molecular Formula C6​H10​O6​ [2]
Molecular Weight 178.14 g/mol [2]
Topological Polar Surface Area (TPSA) 107 Ų[2]
Dominant Solution Conformation B2,5​ (Boat)[1]
CAS Registry Number 10366-75-3 / 32746-79-5[2]
Conformational Causality

The orientation of the C2 hydroxyl group is the primary driver of the lactone's 3D architecture. In the D-mannose configuration, the C2 hydroxyl is axial. If the molecule were to adopt the standard 4H3​ half-chair conformation, this axial substituent would generate severe 1,3-diaxial steric clashes and torsional strain. To alleviate this thermodynamic penalty, the pyranose ring flexes into a B2,5​ boat conformation in solution[1]. This structural adaptation is not merely a physical curiosity; it directly impacts the molecule's binding affinity to enzyme active sites and its trajectory during nucleophilic attack[3].

ConformationalLogic A D-Mannose Config (Axial C2-OH) B Steric Clash in 4H3 Half-Chair A->B C B2,5 Boat Conformation (Dominant State) B->C D Selective O-Alkylation (Mitsunobu) C->D E Enzyme Active Site Recognition C->E

Caption: Logical flow of how C2 stereochemistry dictates the B2,5 conformation and downstream reactivity.

Experimental Protocol: Synthesis and Kinetic Isolation

Synthesizing the δ -lactone (1,5-lactone) from D-mannose requires strict kinetic control. The γ -lactone (1,4-lactone) is thermodynamically more stable; therefore, providing too much thermal energy during the reaction will drive the equilibrium toward ring contraction[3]. The following self-validating protocol utilizes catalytic dehydrogenation to trap the 6-membered ring.

Protocol: Synthesis of D-Mannono-1,5-lactone via Catalytic Dehydrogenation

Mechanistic Rationale: Traditional aqueous oxidations (e.g., bromine water) often yield a complex mixture of 1,4- and 1,5-lactones. Utilizing Shvo's catalyst (a ruthenium cyclopentadienyl complex) allows for the direct dehydrogenation of the hemiacetal form of D-mannose. This locks the pyranose ring into the δ -lactone before thermodynamic equilibration to the furanose-derived γ -lactone can occur[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a dry, inert atmosphere (argon), activate Shvo's catalyst dimer in a coordinating solvent (e.g., DMF) at 60°C.

  • Substrate Introduction: Introduce anhydrous D-mannose to the reaction vessel. Causality: The strict absence of water is critical to prevent the premature hydrolysis of the nascent lactone back to the open-chain aldonic acid, which would subsequently cyclize into the favored γ -lactone[3].

  • Dehydrogenation: Stir the reaction mixture continuously. The ruthenium catalyst accepts a hydride from the anomeric carbon and a proton from the anomeric hydroxyl, efficiently oxidizing the hemiacetal directly to the lactone[3].

  • Kinetic Isolation: Terminate the reaction rapidly by cooling the vessel to 0°C. Extract the product using cold organic solvents. Causality: The kinetic trap is established by minimizing thermal energy; exceeding room temperature during workup provides the activation energy necessary for the ring to contract into the thermodynamically stable γ -lactone.

  • Validation System: Confirm the structural integrity via 1H NMR in DMSO−d6​ . The distinctive coupling constants of the ring protons will verify the B2,5​ conformation of the 6-membered ring, distinguishing it from the 5-membered γ -lactone[3].

Advanced Applications: L-Sugar Synthesis via Mitsunobu Inversion

D-mannono-1,5-lactone is a highly efficient precursor for the synthesis of rare L-sugars, such as L-gulose. The conversion relies on the inversion of stereochemistry at the C5 position[4].

Protocol: Conversion of D-Mannono-1,5-lactone to L-Gulose

Mechanistic Rationale: The synthesis utilizes a Mitsunobu cyclization of a δ -hydroxyalkoxamate intermediate. In many sugar lactones, this step yields a problematic mixture of O-alkylated and N-alkylated products. However, the axial C2 hydroxyl group inherent to the D-manno configuration sterically hinders the nitrogen atom, driving the reaction exclusively toward O-alkylation (up to 91% yield)[4][5].

Step-by-Step Methodology:

  • Alkoxyamination: Treat D-mannono-1,5-lactone with an alkoxyamine and trimethylaluminum ( Me3​Al ) in CH2​Cl2​ at room temperature. This opens the lactone ring, yielding the δ -hydroxyalkoxamate intermediate[4].

  • Mitsunobu Cyclization: React the intermediate with triphenylphosphine ( PPh3​ ) and diethyl azodicarboxylate (DEAD). Causality: The C5 hydroxyl is activated by the phosphonium species and undergoes a clean intramolecular SN​2 displacement by the oxime oxygen. This step successfully inverts the C5 stereocenter[4].

  • Deoximation: Hydrolyze the resulting O-cyclized oxime using p-toluenesulfonic acid (p-TsOH) in acetone at room temperature to yield L-gulono-1,5-lactone in quantitative yields[4].

  • Reduction: Reduce the carbonyl moiety using an excess of Diisobutylaluminum hydride (DIBAL) to yield the final L-gulose derivative[4].

SynthesisWorkflow Step1 1. D-Mannose Dehydrogenation (Shvo's Catalyst) Step2 2. Kinetic Isolation (0°C, Anhydrous) Step1->Step2 Step3 3. D-Mannono-1,5-lactone (B2,5 Conformation) Step2->Step3 Step4 4. Alkoxyamination & Mitsunobu Inversion (C5) Step3->Step4 Step5 5. Deoximation (p-TsOH / Acetone) Step4->Step5 Step6 6. L-Gulose Derivative (Rare Sugar Target) Step5->Step6

Caption: Step-by-step workflow for synthesizing D-mannono-1,5-lactone and its conversion to L-gulose.

References

  • A Novel and Practical Synthesis of l-Hexoses from d-Glycono-1,5-lactones, acs.org, 4

  • An allolactose trapped at the lacZ β-galactosidase active site..., cdnsciencepub.com, 1

  • δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure..., researchgate.net, 3

  • Mannono-1,5-lactone | C6H10O6 | CID 151504, nih.gov, 2

  • Novel Synthesis of l-Ribose from d-Mannono-1,4-lactone, acs.org, 5

Sources

Exploratory

Physical and chemical properties of mannono-delta-lactone

An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannono-1,5-lactone Introduction D-Mannono-1,5-lactone, the delta-lactone of D-mannonic acid, is a pivotal carbohydrate derivative with significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannono-1,5-lactone

Introduction

D-Mannono-1,5-lactone, the delta-lactone of D-mannonic acid, is a pivotal carbohydrate derivative with significant implications for chemical synthesis and biomedical research. As a stable, cyclic ester of D-mannonic acid, it serves not only as a key intermediate in carbohydrate chemistry but also as a potent inhibitor of specific enzymes, positioning it as a valuable tool for researchers in enzymology and drug development. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and insights into its biological mechanism of action, designed for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Structure

Clarity in nomenclature is essential, as mannonic acid can form two stable lactones: the five-membered furanose ring (γ-lactone) and the six-membered pyranose ring (δ-lactone). This document focuses specifically on the delta-lactone.

  • Systematic IUPAC Name : (3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[1]

  • Common Names : D-Mannono-1,5-lactone, Mannono-delta-lactone, D-mannonic acid delta-lactone[1]

  • CAS Numbers : 10366-75-3, 32746-79-5[1]

  • Molecular Formula : C₆H₁₀O₆[1]

  • Molecular Weight : 178.14 g/mol [1]

The structure consists of a six-membered tetrahydropyran ring containing an ester functional group. The stereochemistry is derived from its parent sugar, D-mannose.

structure cluster_lactone D-Mannono-1,5-lactone lactone

Caption: 2D Structure of D-Mannono-1,5-lactone.

Physical Properties

The physicochemical properties of D-Mannono-1,5-lactone are summarized below. These characteristics are fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Appearance White to almost white crystalline powder.[2][3]
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
Melting Point Data not readily available. The related D-Mannono-1,4-lactone (γ-lactone) melts at 151-156 °C.[2][3]
Solubility Expected to be freely soluble in water due to its polar nature. The related D-Mannono-1,4-lactone is soluble in water.[3]
Storage Store at room temperature (2-8°C recommended for long-term), protected from moisture, under an inert atmosphere. The compound is hygroscopic and air-sensitive.[3][4]

Chemical Properties and Reactivity

The chemistry of D-Mannono-1,5-lactone is dominated by the reactivity of its cyclic ester group.

Hydrolysis and Aqueous Equilibrium

In aqueous solutions, D-Mannono-1,5-lactone exists in a dynamic equilibrium with its parent compound, D-mannonic acid. The lactone ring undergoes hydrolysis to yield the open-chain carboxylic acid. This reaction is reversible, and the position of the equilibrium is sensitive to pH, temperature, and concentration[5][6].

  • Neutral to Acidic pH : The lactone form is generally favored, though slow hydrolysis occurs.

  • Alkaline pH (pH > 7) : Hydrolysis is significantly accelerated, leading to the formation of the D-mannonate carboxylate salt[7]. The rate of hydrolysis is directly proportional to the hydroxide ion concentration.

This pH-dependent hydrolysis is a critical consideration for any experimental work in aqueous buffers, as the active species (lactone or open-chain acid) may differ depending on the conditions.

equilibrium Mannose D-Mannose (Pyranose Form) Lactone D-Mannono-1,5-lactone Mannose->Lactone Oxidation (e.g., Pt, O2) Acid D-Mannonic Acid (Open-Chain) Lactone->Acid Hydrolysis (H2O) (pH, Temp dependent)

Caption: Aqueous equilibrium of D-Mannono-1,5-lactone.

Synthesis

The primary route for synthesizing D-Mannono-1,5-lactone is the selective oxidation of D-mannose.

  • Catalytic Oxidation : A common laboratory and industrial method involves the oxidation of D-mannose using a platinum catalyst with oxygen gas in an aqueous solution at a slightly acidic pH. This method directly yields the (1→5)-lactone.

  • Bromine Water Oxidation : Historically, oxidation with bromine water in the presence of a buffer like barium carbonate was used. This method also produces the delta-lactone directly from the pyranose form of the sugar.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of D-Mannono-1,5-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and conformation of the lactone in solution. A study has determined the preferred conformation of δ-D-mannonolactone in [D6]DMSO solution to be a boat conformation (B₂,₅).

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of D-Mannono-1,5-lactone in ~0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is appropriate for observing exchangeable protons, while DMSO-d₆ can be used to observe all protons, including those on hydroxyl groups.

  • ¹H NMR Spectroscopy :

    • Expected Signals : The spectrum will show distinct signals for each of the non-exchangeable protons on the carbon backbone. Protons on carbons adjacent to the ring oxygen (C5) and the carbonyl group will be the most downfield.

    • Coupling : Analysis of scalar (J) couplings will reveal the connectivity and relative stereochemistry of the protons.

  • ¹³C NMR Spectroscopy :

    • Expected Signals : Six distinct signals are expected. The carbonyl carbon (C1) will be the most downfield signal, typically in the 170-180 ppm range. The other five carbons attached to hydroxyl or ether oxygens will appear in the 60-90 ppm range.

  • 2D NMR Experiments (COSY, HSQC) :

    • COSY (Correlation Spectroscopy) : Use to establish ¹H-¹H coupling networks and confirm proton assignments along the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence) : Use to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The most characteristic feature for a lactone is the strong carbonyl (C=O) stretching absorption. For a six-membered ring (δ-lactone), this peak is typically observed around 1735-1750 cm⁻¹ . The presence of a broad absorption band in the 3200-3500 cm⁻¹ region will also confirm the hydroxyl (-OH) groups.

Protocol: Analysis of Hydrolysis Kinetics via pH-Stat Titration

This protocol allows for the precise measurement of the rate of hydrolysis by monitoring the production of D-mannonic acid.

Causality : As the neutral lactone hydrolyzes, it produces one equivalent of carboxylic acid, causing a decrease in the solution's pH. A pH-stat autotitrator maintains a constant pH by adding a known concentration of base. The rate of base addition is directly equal to the rate of acid formation, and thus the rate of hydrolysis[6].

  • System Setup : Calibrate a pH electrode and connect it to a pH-stat autotitrator. Use a temperature-controlled reaction vessel maintained at a constant temperature (e.g., 25.0 °C). The titrant should be a standardized, low-concentration NaOH solution (e.g., 0.01 M).

  • Reaction Initiation : Add a known volume of deionized, CO₂-free water or a non-participating buffer to the reaction vessel. Allow the system to thermally equilibrate.

  • Set pH : Set the target pH on the pH-stat instrument (e.g., 7.4).

  • Initiate Hydrolysis : Add a precise, known amount of solid D-Mannono-1,5-lactone to the vessel to achieve the desired starting concentration (e.g., 10 mM). Start the titration and data logging immediately.

  • Data Acquisition : Record the volume of NaOH added over time until the reaction reaches equilibrium (i.e., the rate of base addition becomes negligible).

  • Data Analysis : The rate of hydrolysis can be determined by plotting the moles of NaOH added versus time. The initial slope of this curve provides the initial reaction rate. By performing the experiment at different pH values, the rate constants for both spontaneous (water-catalyzed) and hydroxide-catalyzed hydrolysis can be determined.

Biological Activity and Applications in Drug Development

The primary biological significance of D-Mannono-1,5-lactone lies in its ability to act as a potent and specific inhibitor of certain glycosidases, particularly mannosidases[8].

Mechanism of Glycosidase Inhibition

Glycosidases catalyze the hydrolysis of glycosidic bonds via a mechanism that involves a highly unstable, positively charged oxocarbenium-ion-like transition state. D-Mannono-1,5-lactone is believed to be a powerful transition-state analog inhibitor. Its structure, particularly the planar arrangement of the C1, C2, O1, and C5 atoms, mimics the geometry and charge distribution of this transition state. By binding tightly to the enzyme's active site, it prevents the natural substrate from binding and being processed, thus inhibiting the enzyme.

inhibition_workflow cluster_prep Assay Preparation cluster_exp Kinetic Experiments cluster_analysis Data Analysis Enzyme Purified Glycosidase (e.g., α-Mannosidase) IC50 IC50 Determination (Varying [Inhibitor]) Enzyme->IC50 Kinetics Enzyme Kinetics (Varying [Substrate] & [Inhibitor]) Enzyme->Kinetics Substrate Chromogenic Substrate (e.g., pNPG-Mannose) Substrate->IC50 Substrate->Kinetics Inhibitor D-Mannono-1,5-lactone (Stock Solution) Inhibitor->IC50 Inhibitor->Kinetics IC50_Plot Dose-Response Curve IC50->IC50_Plot LB_Plot Lineweaver-Burk Plot Kinetics->LB_Plot Ki_Calc Calculate Ki IC50_Plot->Ki_Calc LB_Plot->Ki_Calc Determine Inhibition Type

Caption: Workflow for characterizing enzyme inhibition.

Applications
  • Research Tool : As a selective mannosidase inhibitor, it is an invaluable tool for studying the role of N-linked glycan processing in cellular biology, from protein folding to cell signaling[8].

  • Therapeutic Potential : The inhibition of specific mannosidases is a therapeutic strategy for certain lysosomal storage diseases and viral infections. While D-Mannono-1,5-lactone itself may not be a drug due to metabolic instability, its scaffold serves as a critical starting point for the design of more stable and potent drug candidates.

Conclusion

D-Mannono-1,5-lactone is a deceptively simple molecule with a rich and complex chemical and biological profile. Its properties as a stable yet reactive sugar derivative make it a versatile synthetic intermediate. More importantly, its function as a transition-state analog inhibitor of mannosidases provides a powerful lever for researchers to probe and potentially control fundamental biological processes. A thorough understanding of its physical properties, aqueous stability, and mechanism of action—as detailed in this guide—is paramount for its effective application in the laboratory and in the pursuit of new therapeutic agents.

References

  • Noorman, H. J., Rakels, J. L. L., Kuenen, J. G., Luyben, K. C. A. M., & Heijnen, J. J. (1991). Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. NASA Foreign Exchange Program. [Link]

  • PubChem. (n.d.). Mannono-1,5-lactone. National Center for Biotechnology Information. Retrieved from [Link]

  • Fodor, P., Slegers, G., & Claeys, P. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides.
  • Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica.
  • PubChem. (n.d.). Mannono-1,5-lactone. National Center for Biotechnology Information. Retrieved from [Link]

  • Fuhrmann, U., Bause, E., & Ploegh, H. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 307(5951), 555-558. [Link]

  • Bierenstiel, M., & Schlaf, M. (2004). δ-Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474-1481.
  • Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase. Biochemical Journal, 106(1), 135-140. [Link]

  • Burke, T. G., & Mi, Z. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. Analytical Biochemistry, 257(1), 97-103. [Link]

  • Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica, Ser. B, 36, 417-422.
  • Pharmaffiliates. (n.d.). Mannono-1,5-lactone. Retrieved from [Link]

  • Bierenstiel, M., & Schlaf, M. (2004). δ-Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474-1481.
  • Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica, 36b, 417-422.
  • Zhang, L., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology. [Link]

  • Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase. Biochemical Journal, 106(1), 135-140.
  • Zhang, L., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology (Campinas), 42.
  • Pharmaffiliates. (n.d.). Mannono-1,5-lactone | CAS No: 10366-75-3. Retrieved from [Link]

Sources

Foundational

Biosynthesis Pathways and Synthetic Workflows of Mannono-Lactones: A Technical Guide

Executive Overview D-mannono-lactones exist primarily in two forms: the kinetically favored D-mannono-1,5-lactone (δ-lactone, CAS 32746-79-5) and the thermodynamically stable D-mannono-1,4-lactone (γ-lactone, CAS 26301-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

D-mannono-lactones exist primarily in two forms: the kinetically favored D-mannono-1,5-lactone (δ-lactone, CAS 32746-79-5) and the thermodynamically stable D-mannono-1,4-lactone (γ-lactone, CAS 26301-79-1). While these compounds occur as transient intermediates in natural carbohydrate metabolism, their isolation is of paramount importance in modern drug development. Specifically, D-mannono-1,5-lactone serves as a critical chiral intermediate in the synthesis of Dapagliflozin (an SGLT2 inhibitor)[1], while the 1,4-lactone is a highly sought-after precursor for the one-pot inversion synthesis of rare L-sugars, such as L-ribose[2].

This whitepaper dissects the biochemical pathways governing their natural occurrence, details the thermodynamic dynamics of their interconversion, and provides a self-validating chemical synthesis protocol designed for high-yield laboratory production.

Biochemical Pathways & Thermodynamic Dynamics

In biological systems, D-mannono-1,5-lactone is rarely found in a steady state due to its inherent instability. It is produced transiently during the oxidation of D-mannose by specific, often promiscuous, dehydrogenases.

Enzymatic Biosynthesis

The biosynthesis of D-mannono-1,5-lactone is driven by NADP⁺-dependent oxidoreductases. Two primary enzymes have been characterized for this specific conversion:

  • D-xylose 1-dehydrogenase (EC 1.1.1.179): Found in mammalian tissues (e.g., Sus scrofa), this enzyme abstracts a hydride from the C1 position of the hemiacetal form of D-mannopyranose, utilizing NADP⁺ as the electron acceptor to yield D-mannono-1,5-lactone and NADPH[3].

  • Glucose 1-dehydrogenase (NADP⁺) (EC 1.1.1.119): Identified in bacterial strains such as Gluconobacter cerinus, this enzyme exhibits cross-reactivity, oxidizing D-mannose to the corresponding δ-lactone[4].

The Kinetic vs. Thermodynamic Shift

Enzymatic oxidation of the six-membered D-mannopyranose ring naturally yields the six-membered δ-lactone (D-mannono-1,5-lactone) as the kinetic product . However, in aqueous physiological environments, the δ-lactone is subject to significant ring strain and steric hindrance among its axial hydroxyl groups. Consequently, it undergoes rapid, non-enzymatic rearrangement into the five-membered γ-lactone (D-mannono-1,4-lactone), which is the thermodynamic product [5][6].

BiosynthesisPathway Mannose D-Mannose Enzyme Dehydrogenase (EC 1.1.1.179 / 1.1.1.119) Mannose->Enzyme NADP+ DeltaLactone D-Mannono-1,5-lactone (Kinetic Product) Enzyme->DeltaLactone NADPH + H+ GammaLactone D-Mannono-1,4-lactone (Thermodynamic Product) DeltaLactone->GammaLactone Spontaneous Rearrangement Downstream Downstream APIs (e.g., Dapagliflozin) DeltaLactone->Downstream Direct Synthesis GammaLactone->Downstream Chemical Synthesis

Fig 1. Enzymatic biosynthesis and spontaneous rearrangement of D-mannono-lactones.

Quantitative Oxidation Kinetics

Because natural extraction of D-mannono-lactones is unfeasible due to their transient nature, researchers rely on chemical and catalytic oxidation of D-mannose. The choice of oxidizing agent dictates the reaction kinetics, the ratio of 1,5- to 1,4-lactone, and the overall yield.

Table 1: Comparative Kinetics and Yields for D-Mannose Oxidation

Oxidation Catalyst / EnzymeSubstrateKey Kinetic / Yield ParameterReference
D-xylose 1-dehydrogenase (EC 1.1.1.179) D-MannoseNADP⁺ dependent oxidation, pH 8.0[3]
Glucose 1-dehydrogenase (EC 1.1.1.119) D-MannoseNADP⁺ dependent oxidation[4]
Bromine Water / NaHCO₃ D-Mannose~100% Yield (96 h, 20°C)
Cr(VI) in Perchloric Acid D-MannoseRate constant k0​=0.00138M−1s−1
Pd-Bi/C (5:1 atomic ratio) D-Mannose47% overall yield (downstream L-ribose)[2]

Analytical Insight: While Cr(VI) provides highly predictable first-order kinetics[7], environmental toxicity limits its scale-up potential. Conversely, heterogeneous Pd-Bi/C catalysts utilizing molecular oxygen offer a green, reusable alternative for direct oxidation to the lactone[2].

Self-Validating Synthesis Protocol: Controlled Oxidation of D-Mannose

To synthesize D-mannono-1,4-lactone reliably for downstream API development, a self-validating chemical oxidation workflow is required. The following protocol utilizes Bromine water, balancing high yield with mild conditions to prevent over-oxidation[8][9].

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 molar equivalent of D-mannose in distilled water at 20°C.

  • Causality: Water acts as the optimal solvent for stabilizing the pyranose/furanose equilibrium of the sugar, ensuring the C1 anomeric carbon is accessible for oxidation.

Step 2: Buffered Oxidation

  • Action: Add 1.2 equivalents of sodium bicarbonate (NaHCO₃). Slowly add bromine water dropwise while maintaining the temperature at 20°C.

  • Causality: Bromine selectively oxidizes the C1 hemiacetal to a lactone without cleaving the carbon skeleton. The NaHCO₃ buffer is critical; it neutralizes the hydrobromic acid byproduct, maintaining a slightly acidic to neutral pH. If the solution becomes too acidic, hydrolysis occurs; if too basic, the sugar undergoes alkaline degradation[8].

Step 3: In-Line Quality Control (TLC Monitoring)

  • Action: Monitor the reaction progress every 12 hours using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Methanol/Water).

  • Causality: This is the primary self-validating step. The reaction must be halted exactly when the D-mannose spot disappears. Over-oxidation leads to the irreversible formation of D-mannaric acid (a dicarboxylic acid), drastically reducing the yield of the target lactone[9].

Step 4: Reaction Quenching

  • Action: Once TLC confirms substrate consumption (typically 72–96 hours), add sodium thiosulfate to the mixture.

  • Causality: Sodium thiosulfate instantly reduces unreacted bromine to benign bromide ions, completely halting the oxidation cascade and preventing degradation during the subsequent concentration phase.

Step 5: Purification via Recrystallization

  • Action: Concentrate the solution under reduced pressure. Extract the residue with hot isopropanol, filter, and allow it to crystallize at 4°C.

  • Causality: Isopropanol exploits the differential solubility between the organic lactone and the inorganic sodium bromide salts. The lactone is soluble in hot isopropanol but crystallizes out upon cooling, leaving impurities in the mother liquor[9].

ExperimentalWorkflow Step1 1. Dissolution (D-mannose in H2O) Step2 2. Oxidation (Bromine Water / NaHCO3) Step1->Step2 Step3 3. In-Line QC (TLC Monitoring) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching (Neutralize Oxidant) Step3->Step4 Complete Step5 5. Purification (Isopropanol Recrystallization) Step4->Step5 Step6 6. Validation (NMR & HPLC Analysis) Step5->Step6

Fig 2. Self-validating chemical oxidation workflow for D-mannono-1,4-lactone synthesis.

References

  • Technical Support Center: d-Mannono-δ-lactam Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE-cFiJwbu1lh3zFJmxwUlxJtfZ64dqeVNUIdH-CUyQky444Bz7nlhh7YQcY1hAJPlCNqkniqccbfzyxiBLUf_aM_S_riymKNkqBI8GTD3HOA1AacZ39-DZZRAs20uPBFi-qnvUOWPZs3SK9jLxE-GiRTbNRb6Vn5if60ql2G9ZDQgYfDaeE3vZJ9jvpzasTo=]
  • One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjy145nA75gkSu4pCQD_gQ-X3uMljcWFqVViA8KMQqjARNa1YZmPxYAfGBO6HpS_-_Vj6HYPNHCixmgrt556Fvr2h7WVobcb4AwNKdGw9hhGBZgHrsmD_YvKhHoY3jg5OtJ1FfK1D2luNZ-RFN64z2RXxgn0nMxGX63LHN47AsmPIfTjmou3hJmCbayG-OS3_XpA-aOAA8gnLPeHaBNTNH1YKhI4_2J75nJdisBXY5KEjBo5ESgzMbEaUpOWCoCaw=]
  • D-MANNONO-1,4-LACTONE synthesis. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd3ctrcpzXs5o2Q0dOhlOCPTvUbN-q9LJee808uf-YsoijxZa-_WFXEwjBakDNz21Lk493VLAxzz-m24mCsiXoG0GlufaupHNBuWD83XrPdiEybapVaB1mGG4WwI8fsmCKFggyuC0Yi9Y_N6mmjmqCkGF3mazjD2-89FI=]
  • δ-D-Mannonolactone | 32746-79-5. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvbfQQQl-m9gVOIlNtVlXVBVzoscgUeeAd6KqHpiGq9J6wKefjiQKOOtCGvRCb7z1s70RzEX7oMJ573Ed1UyrQKlllavlTe1sbqxVSMgSOMfGwdasiM1Mq4gMWBQnY5fGtv1GeTyzniiBLkom9b-Ky_Ykbb_0LZT-afEoF9mQkGA=]
  • Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTecrX9nTGvIxJaMuNp7704ywFYa_dNzwnqz3MvNqeRrUG-KYvaDW6fLtGy6FE2PABtkiUau7Q9X0oJOv99VyrGUEt4WNLpok8qGFJVJi_-k6dZq2eY4YoRfEcji800FKwhjdcoth1YQ==]
  • Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7FpsRm_PCrsEP7BfsOvS42RSV3lBUG_OEY9NNgG8B7RzE5AGZSdjMYqCSwSCW8HrKr-CY2UuEihDUSLe-OOTHX580Q33IALlR_yVIYuec11W0iXxwD5r3XEINU_-upDJlBuaxaLQVqlYd-Aw=]
  • Information on EC 1.1.1.179 - D-xylose 1-dehydrogenase (NADP+, D-xylono-1,5-lactone-forming). BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCJI-wnzFMFgwIHqlvmKPVy11VVwpxErHZsaZHKvqQJdhiMa9Sdl8uu2_b0FGUMwNgKUO9mpqELmUoFlcxeXMmezp22_yuJZ2fuYA55pgWnt_x9RT3hTgJtPvV6Fwf5saF4lcMI-i9UE0sfqq_rLxWKFx]
  • Information on EC 1.1.1.119 - glucose 1-dehydrogenase (NADP+). BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNcNlPzSpyEocH0ZYbJi7IEEC5epZjoF5s8gtLQ3-iKpm8YjfviOPqSuvJI8zDm_-dt0RPG-sagWEfQ2QlF6TfiF5UUqwvOSbFQPwkfkfrpRGCKde3QryTmBYTW8lY1b8qfYeHme4pP_bwFt-iogohR2V]
  • l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN1i6IiExG_ma_CRDEjeEp1dlRoDu53JwptFXvstRFUwgszvK5_8fv8ykwanaLVml4zU159pepNGrcpBzed7rn5WPwd1UuAEA8qB6y0lRUq6WYRKaPGYB25YVYttd1biLv8yb5J_voT3f9odA=]

Sources

Exploratory

Thermodynamics and Kinetics of D-Mannono-1,5-Lactone Ring Opening: A Technical Whitepaper

Executive Summary The thermodynamic characterization of aldonolactones is a critical parameter in carbohydrate chemistry, enzymatic assay development, and pharmaceutical formulation. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of aldonolactones is a critical parameter in carbohydrate chemistry, enzymatic assay development, and pharmaceutical formulation. As a Senior Application Scientist, I approach the ring-opening of D-mannono-1,5-lactone (mannono- δ -lactone) not merely as a standard hydrolysis reaction, but as a dynamic system governed by stereoelectronic constraints and solvent interactions. This whitepaper provides an in-depth analysis of the thermodynamic properties, structural mechanics, and field-proven experimental workflows required to accurately quantify the ring-opening equilibrium of D-mannono-1,5-lactone.

Structural Mechanics and Conformational Thermodynamics

The driving force behind the hydrolysis of a δ -lactone is a delicate balance between the enthalpic relaxation of ring strain and the entropic cost of forming the open-chain aldonic acid.

Unlike its epimer D-glucono-1,5-lactone, which predominantly adopts a 4H3​(d) half-chair conformation, D-mannono-1,5-lactone exhibits unique stereoelectronic behavior. According to foundational NMR studies by 1, the conformational equilibrium for D-mannono-1,5-lactone lies strongly in favor of the B2,5​(d),gg boat conformation[1]. This structural constraint directly impacts the activation energy ( Ea​ ) required for the nucleophilic attack of water during hydrolysis. The specific orientation of the axial hydroxyl groups in this conformation slightly alters the hydration sphere compared to gluconolactone, influencing the overall Gibbs free energy ( ΔG∘ ) of the system.

Thermodynamic Framework of Hydrolysis

When dissolved in water, D-mannono-1,5-lactone undergoes spontaneous autohydrolysis to form D-mannonic acid. This process is highly pH-dependent. At acidic pH, the system establishes a measurable equilibrium between the lactone and the open-chain acid. As the pH increases above the pKa​ of the resulting carboxylic acid (~3.3), Le Chatelier's principle drives the equilibrium entirely to the right due to the deprotonation of the acid into the aldonate anion.

Reaction_Pathway Lactone D-Mannono-1,5-Lactone (B2,5(d) Conformation) Acid D-Mannonic Acid (Open Chain) Lactone->Acid Hydrolysis (k_hyd) + H2O Acid->Lactone Lactonization (k_lac) - H2O Anion D-Mannonate Anion Acid->Anion Deprotonation (pKa ~3.3) Anion->Acid Protonation

Figure 1: Thermodynamic equilibrium pathway of D-mannono-1,5-lactone ring opening.

The kinetic and thermodynamic parameters for 1,5-aldonolactones have been extensively mapped. Research utilizing ESI-MS and potentiometry by2 demonstrates that the hydrolysis follows pseudo-first-order kinetics[2]. The equilibrium constant for lactonization ( KL​=[Lactone]/[Acid] ) is approximately 0.29 at standard conditions, indicating that the open-chain acid is thermodynamically favored[2]. Furthermore, studies on the homologous D-glucono-1,5-lactone by 3 confirm that autohydrolysis significantly alters the apparent specific volume and isentropic compressibility of the solution, reflecting the thermodynamic cost of water structure disturbance[3].

Experimental Methodologies: A Self-Validating Approach

To accurately determine these thermodynamic properties, one must avoid techniques that artificially shift the equilibrium. For example, traditional HPLC can separate the lactone from the acid during column transit, pulling the reaction forward and skewing the data. Therefore, we employ a multi-modal approach utilizing real-time ESI-MS and quantitative NMR.

Experimental_Workflow Prep 1. Sample Preparation (Lactone in D2O/Buffer) NMR 2A. 13C NMR Spectroscopy (Equilibrium & Structure) Prep->NMR MS 2B. ESI-MS Tracking (Real-time Kinetics) Prep->MS Titration 2C. Potentiometric Titration (pH-dependent stability) Prep->Titration Data 3. Thermodynamic Synthesis (ΔG, k1, k-1, KL) NMR->Data MS->Data Titration->Data

Figure 2: Multi-modal experimental workflow for thermodynamic parameter determination.

Protocol 1: Real-Time Kinetic Tracking via ESI-MS

Rationale: Direct infusion ESI-MS provides a true snapshot of the reaction coordinate without chromatographic separation. Tracking the decay of the lactone signal while simultaneously monitoring the rise of the acid signal ensures mass balance, making the protocol self-validating.

  • Buffer Preparation: Prepare a 50 mM ammonium acetate buffer adjusted to pH 5.0. Causality: This specific pH isolates the baseline hydrolysis kinetics from rapid, base-catalyzed degradation.

  • Sample Initiation: Dissolve crystalline D-mannono-1,5-lactone to a final concentration of 10 mM in the buffer at exactly 25.0 °C.

  • Continuous Infusion: Immediately infuse the reaction mixture into the ESI-MS source via a syringe pump at a constant flow rate of 5 µL/min (negative ion mode).

  • Data Acquisition: Monitor the specific m/z transitions continuously (e.g., m/z 177 for the deprotonated lactone and m/z 195 for the aldonic acid).

  • Validation: Calculate the pseudo-first-order rate constants by plotting ln(Ie​−It​)/(Ie​−I0​) versus time. A strictly linear fit mathematically validates the absence of competing side reactions.

Protocol 2: Thermodynamic Equilibrium via Quantitative 13C NMR

Rationale: NMR provides unambiguous structural assignment of the 1,5-lactone, the transient 1,4-lactone, and the open-chain acid in a single non-destructive pass.

  • Solvent Setup: Dissolve D-mannono-1,5-lactone in D2​O to a concentration of 0.1 M.

  • Equilibration: Incubate the sample in an NMR tube at 25.0 °C for 48 hours to ensure complete thermodynamic equilibrium is reached.

  • Spectral Acquisition: Acquire 13C NMR spectra using an inverse-gated decoupling sequence. Causality: Inverse gating disables the Nuclear Overhauser Effect (NOE) during the relaxation delay. This is critical because NOE enhancement would otherwise skew the signal intensities, destroying the quantitative accuracy of the equilibrium measurement.

  • Integration & Calculation: Integrate the distinct carbonyl carbon signals (~170-180 ppm). Calculate the equilibrium constant ( Keq​ ) and derive the standard free energy change ( ΔG∘=−RTlnKeq​ ).

Quantitative Data Summary

The following table synthesizes the consensus thermodynamic and kinetic parameters for 1,5-aldonolactone ring opening (derived from glucono/mannono models at standard conditions).

Thermodynamic ParameterValueExperimental Conditions
Equilibrium Constant ( KL​ ) ~0.2925 °C, Aqueous, pH ~5.0
Hydrolysis Rate Constant ( k−1​ ) 1.1×10−4 s−1 25 °C, pH ~5.0
Lactonization Rate Constant ( k1​ ) 3.2×10−5 s−1 25 °C, pH ~5.0
Activation Energy ( Ea​ ) ~62.7 kJ/mol (15 kcal/mol)20–25 °C
Preferred Conformation B2,5​(d),gg Solution ( D2​O )

References

  • Walaszek, Z., Horton, D., & Ekiel, I. (1982). "The conformations of d-glucono-1,5-lactone and d-mannono-1,5-lactone in solution". Carbohydrate Research. 1

  • Zhang, Z. et al. (2017). "Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS". OSTI. 2

  • Parke, S. A., Birch, G. G., MacDougall, D. B., & Stevens, D. A. (1997). "Tastes, structure and solution properties of D-glucono-1,5-lactone". Chemical Senses. 3

Sources

Foundational

Unlocking Non-Phosphorylative Carbohydrate Metabolism: The Central Role of Mannono-Lactones

A Technical Whitepaper for Researchers, Enzymologists, and Bioprocess Engineers Introduction: Rethinking Sugar Oxidation In classical carbohydrate metabolism, the phosphorylation of hexoses is considered an obligatory fi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers, Enzymologists, and Bioprocess Engineers

Introduction: Rethinking Sugar Oxidation

In classical carbohydrate metabolism, the phosphorylation of hexoses is considered an obligatory first step for cellular energy extraction. However, recent discoveries in archaeal metabolism and cell-free biomanufacturing have highlighted a distinct, non-phosphorylative oxidative pathway [1]. At the core of this alternative metabolic route lies D-mannono-1,4-lactone (and its transient isomer, D-mannono-1,5-lactone), a cyclic ester intermediate formed during the direct oxidation of D-mannose.

As a Senior Application Scientist, I have observed that leveraging this lactone intermediate allows for the design of highly efficient, cofactor-balanced, cell-free reaction cascades. This whitepaper dissects the mechanistic role of mannono-lactones, details the enzymatic kinetics governing their flux, and provides validated, step-by-step experimental protocols for tracking these transient species using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Overview: The Oxidative Mannose Pathway

The non-phosphorylative metabolism of D-mannose circumvents traditional glycolysis. In organisms such as Thermoplasma acidophilum, the pathway is initiated by an aldohexose dehydrogenase (AldT), which oxidizes D-mannose to D-mannono-1,4-lactone [2].

Because lactones are highly susceptible to spontaneous or enzymatically driven hydrolysis, the mannono-lactone is rapidly converted into the open-chain free sugar acid, D-mannonate. Subsequently, a highly specific mannonate dehydratase (e.g., TaManD) catalyzes the dehydration of D-mannonate to 2-keto-3-deoxygluconate (KDG), which is further metabolized into valuable platform chemicals like L-lactic acid [2].

Pathway Visualization

The following diagram illustrates the causality and flow of the non-phosphorylative mannose oxidation cascade.

MannosePathway Mannose D-Mannose Lactone D-Mannono-1,4-lactone (Transient Intermediate) Mannose->Lactone AldT (Oxidation) Mannonate D-Mannonate Lactone->Mannonate Spontaneous / Lactonase (Hydrolysis) KDG 2-Keto-3-deoxygluconate (KDG) Mannonate->KDG TaManD (Dehydration) LacticAcid L-Lactic Acid KDG->LacticAcid Aldolase / Dehydrogenase

Figure 1: Non-phosphorylative oxidative metabolism of D-mannose via the mannono-lactone intermediate.

Enzymatic Kinetics and Lactone Dynamics

Understanding the equilibrium between the lactone and the free acid is critical for bioprocess engineering. Mannono-1,4-lactone is relatively stable under acidic conditions but undergoes rapid hydrolysis at physiological or alkaline pH [2].

The table below summarizes the quantitative kinetic parameters of the enzymes involved in this cascade, specifically focusing on the T. acidophilum system.

Enzyme / ProteinSubstrateProductCatalytic Efficiency ( kcat​/Km​ )Optimal pH
AldT D-MannoseD-Mannono-1,4-lactone 1.2×104M−1s−1 6.5 - 7.0
Spontaneous/Lactonase D-Mannono-1,4-lactoneD-MannonatepH-dependent ( t1/2​<5 min at pH 7)> 7.0
TaManD D-MannonateKDG 3.5×105M−1s−1 6.0 - 6.5

Data synthesized from recombinant enzyme assays detailing archaeal mannonate dehydratase and aldohexose dehydrogenase activity [2].

Experimental Workflow: NMR Validation of Lactone Hydrolysis

To harness mannono-lactones for synthetic biology, researchers must be able to accurately quantify the ratio of lactone to free acid in real-time. Because standard colorimetric assays cannot distinguish between the esterified and open-chain forms, 1D 13 C NMR spectroscopy is the gold standard for this validation [2].

Causality Behind the Experimental Design

We utilize 13 C-labeled D-mannose to amplify the signal-to-noise ratio. The C6 carbon exhibits a distinct chemical shift depending on the molecular conformation: ~63.02 ppm for the lactone and ~63.51 ppm for the free sugar acid [2]. By tracking these shifts, we create a self-validating system that confirms both the oxidative activity of AldT and the subsequent hydrolysis rate.

Step-by-Step Protocol: Real-Time NMR Tracking
  • Enzyme Preparation: Purify recombinant AldT and TaManD using Ni-NTA affinity chromatography. Desalt into 50 mM Sodium Phosphate (NaP) buffer, pH 7.0.

  • Substrate Initialization: Prepare a 50 mM solution of 13 C-labeled D-mannose in D2​O -supplemented NaP buffer (10% v/v D2​O for NMR locking).

  • Baseline Acquisition: Acquire a decoupled 1D 13 C NMR baseline spectrum to confirm the C6 chemical shift of unreacted D-mannose.

  • Reaction Initiation: Inject AldT (final concentration 1 μM ) and NAD+ (2 mM) directly into the NMR tube.

  • Kinetic Tracking: Acquire successive 1D 13 C spectra every 2 minutes.

  • Data Analysis: Integrate the peak area at 63.02 ppm (D-mannono-1,4-lactone) versus 63.51 ppm (D-mannonate). The disappearance of the 63.02 ppm peak validates the completion of hydrolysis.

NMRWorkflow Prep 1. Prepare 13C-Mannose in D2O Buffer Baseline 2. Acquire Baseline 13C NMR Spectrum Prep->Baseline Inject 3. Inject AldT & NAD+ into NMR Tube Baseline->Inject Track 4. Time-Course NMR (Track 63.02 vs 63.51 ppm) Inject->Track Analyze 5. Integrate Peaks to Determine Hydrolysis Rate Track->Analyze

Figure 2: Experimental workflow for real-time NMR tracking of mannono-lactone dynamics.

Industrial and Therapeutic Implications

The identification and characterization of enzymes from the amidohydrolase superfamily (which includes various sugar lactonases)[3] have opened new avenues for industrial biotechnology. By utilizing D-mannono-1,4-lactone as a stable intermediate [4], bioprocess engineers can design cell-free cascades that convert waste biomass (rich in mannose) into high-value bioplastics (like L-lactic acid) without the need for expensive ATP regeneration systems [2]. Furthermore, its structural properties make it a valuable building block in pharmaceutical formulations, enhancing the solubility of active ingredients [4].

References

  • Benchchem. (n.d.). Mannono-delta-lactone.
  • ResearchGate. (n.d.). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose.
  • National Institutes of Health (PMC). (n.d.). Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily.
  • Chem-Impex. (n.d.). D-Mannono-1,4-lactone.

Protocols & Analytical Methods

Method

Using mannono-delta-lactone as a specific beta-mannosidase inhibitor

An In-Depth Guide to the Application of Mannono-delta-lactone as a Specific β-Mannosidase Inhibitor Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Mannono-delta-lactone as a Specific β-Mannosidase Inhibitor

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of mannono-delta-lactone as a selective inhibitor of β-mannosidase. This guide delves into the biochemical significance of β-mannosidase, the mechanism of inhibition by mannono-delta-lactone, and detailed protocols for its practical application in experimental settings.

Scientific Background: The Critical Role of β-Mannosidase

β-Mannosidase (β-D-mannoside mannohydrolase, EC 3.2.1.25) is a crucial lysosomal exoglycosidase that belongs to the glycosyl hydrolase 2 family.[1][2] Its primary function is to catalyze the final step in the degradation pathway of N-linked glycoproteins by hydrolyzing terminal, non-reducing β-D-mannose residues from oligosaccharide chains.[1][2]

The proper functioning of β-mannosidase is essential for cellular homeostasis. Genetic mutations in the MANBA gene, which encodes this enzyme, lead to a deficiency in its activity.[2][3][4] This deficiency results in the lysosomal storage disorder known as β-mannosidosis, characterized by the accumulation of mannose-containing oligosaccharides in various tissues.[1][3] The clinical manifestations are severe and include a wide spectrum of neurological impairments, hearing loss, and skeletal abnormalities.[3][4] Consequently, β-mannosidase is a significant target for studying lysosomal storage diseases and for developing potential therapeutic strategies.[1]

Mannono-delta-lactone: A Specific and Potent Inhibitor

Mannono-delta-lactone (D-Mannon-1,5-lactone) is a carbohydrate derivative that acts as a potent and specific competitive inhibitor of β-mannosidase. Its efficacy stems from its structural similarity to the transition state of the mannoside substrate during enzymatic hydrolysis.

Mechanism of Competitive Inhibition

The catalytic mechanism of β-mannosidase involves the distortion of the mannose ring into a half-chair or boat conformation, creating an oxocarbenium ion-like transition state.[1][5] Mannono-delta-lactone, with its planar ester group within the ring, mimics this flattened geometry. This structural mimicry allows it to bind tightly to the enzyme's active site, but because it is not a true substrate, it cannot be hydrolyzed. This stable binding competitively blocks the entry of the natural substrate, thereby inhibiting the enzyme's activity.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme β-Mannosidase (Active Site) TS Transition State (Oxocarbenium Ion-like) Enzyme->TS Binds & Distorts BlockedEnzyme Enzyme-Inhibitor Complex (Inactive) Enzyme->BlockedEnzyme Binds Tightly Substrate β-D-Mannoside (Substrate) Substrate->TS Forms Products Mannose + Aglycone TS->Products Hydrolysis Inhibitor Mannono-delta-lactone (Transition-State Analog) Inhibitor->BlockedEnzyme BlockedEnzyme->Substrate Blocks Binding

Figure 1: Mechanism of β-mannosidase inhibition by mannono-delta-lactone.

Quantitative Data and Properties

The inhibitory potential of lactone-based inhibitors can be highly potent. While specific kinetic data for mannono-delta-lactone is not always readily available in literature, related derivatives have demonstrated significant potency. For instance, an N-phenyl-carbamate derivative of mannonohydroxymolactone was reported as a powerful competitive inhibitor with a Ki value of 25 nM.[6]

Table 1: Properties of Mannono-delta-lactone

PropertyValue
Chemical Name D-Mannono-1,5-lactone
Synonyms δ-D-Mannonolactone
CAS Number 32746-79-5[7]
Molecular Formula C₆H₁₀O₆[7]
Molecular Weight 178.14 g/mol [7]
Inhibition Type Competitive

Handling, Storage, and Preparation

Proper handling and preparation of mannono-delta-lactone are critical for obtaining reliable and reproducible experimental results.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]

  • Spill Management: In case of a spill, avoid generating dust. Collect the material using dry cleanup procedures and place it in a suitable container for disposal.[9]

Storage and Stability
  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials and moisture.[8][10]

  • Solution Stability: Mannono-delta-lactone is a cyclic ester that undergoes slow hydrolysis in aqueous solutions to form gluconic acid.[11][12] The rate of this hydrolysis is dependent on temperature and pH.[11]

    • CRITICAL: For maximum efficacy as an inhibitor, it is imperative to prepare aqueous solutions fresh before each experiment.

    • If short-term storage is necessary, prepare the stock solution in an anhydrous solvent like DMSO and store it at -20°C. Further dilutions into aqueous assay buffers should be done immediately before use.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the inhibitory activity of mannono-delta-lactone against β-mannosidase.

Protocol 1: In Vitro Fluorometric Inhibition Assay

This is a highly sensitive assay for quantifying β-mannosidase activity and its inhibition. The principle relies on the enzymatic cleavage of a fluorogenic substrate, 4-methylumbelliferyl-β-D-mannopyranoside (4-MU-Man), which releases the highly fluorescent product 4-methylumbelliferone (4-MU).

Materials

  • Purified/recombinant β-mannosidase

  • Mannono-delta-lactone

  • 4-MU-Man (Substrate)

  • Assay Buffer: 50 mM Sodium Acetate or Sodium Maleate, pH 4.5 (to mimic lysosomal pH).[13][14]

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.[13]

  • Anhydrous DMSO

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~440 nm)

Procedure

  • Prepare Stock Solutions:

    • Inhibitor Stock (10 mM): Dissolve an appropriate amount of mannono-delta-lactone in anhydrous DMSO.

    • Substrate Stock (10 mM): Dissolve 4-MU-Man in DMSO. Store protected from light.[13]

    • Enzyme Working Solution: Dilute the β-mannosidase stock to the desired working concentration (e.g., 2-5 nM) in cold Assay Buffer.[13] Keep on ice.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of the mannono-delta-lactone stock solution in Assay Buffer to achieve a range of final concentrations for the IC₅₀ curve (e.g., 1 nM to 100 µM).

    • Add 2 µL of each inhibitor dilution (or DMSO for the 'No Inhibitor' control) to the appropriate wells.

    • Add 2 µL of Assay Buffer to the 'No Enzyme' (background) control wells.

    • Add 48 µL of Assay Buffer to all wells.

    • Add 50 µL of the Enzyme Working Solution to all wells except the 'No Enzyme' controls. Add 50 µL of Assay Buffer to the 'No Enzyme' wells instead.

    • Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.[13]

  • Initiate Reaction:

    • Prepare a Substrate Working Solution by diluting the 10 mM stock to 200 µM in pre-warmed Assay Buffer.

    • Start the reaction by adding 20 µL of the Substrate Working Solution to all wells.

  • Incubation:

    • Incubate the plate for 20-30 minutes at 37°C, protected from light.[13][15] Note: Incubation time should be optimized to ensure the reaction remains in the linear range for the 'No Inhibitor' control.

  • Terminate Reaction:

    • Stop the reaction by adding 100 µL of Stop Solution to each well. This raises the pH and maximizes the fluorescence of the 4-MU product.[13]

  • Measure Fluorescence:

    • Read the fluorescence intensity on a plate reader (Ex: 365 nm, Em: 440 nm).

Data Analysis

  • Subtract the average fluorescence of the 'No Enzyme' wells from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Figure 2: Workflow for the fluorometric β-mannosidase inhibition assay.

Protocol 2: Cell-Based Assay for Assessing Glycoprotein Processing

This protocol aims to verify the inhibitor's activity in a cellular context by inducing a biochemical phenotype similar to β-mannosidosis.

Principle

Treating cultured cells with mannono-delta-lactone will inhibit intracellular lysosomal β-mannosidase. This is expected to cause the accumulation of specific mannose-terminated oligosaccharides within the cell, which can then be extracted and quantified.

Materials

  • Human fibroblast cell line (or other relevant cell type)

  • Complete cell culture medium

  • Mannono-delta-lactone

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Cell scrapers

  • Analytical equipment for oligosaccharide analysis (e.g., HPLC with fluorescent tagging, LC-MS)

Procedure

  • Cell Culture: Seed cells in 6-well plates or T-25 flasks and grow until they reach ~70-80% confluency.

  • Inhibitor Treatment:

    • Prepare fresh solutions of mannono-delta-lactone in complete culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control (medium with DMSO, if used).

    • Aspirate the old medium from the cells and replace it with the inhibitor-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

  • Cell Lysis and Extraction:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well/flask and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Carefully collect the supernatant, which contains the soluble cellular components, including any accumulated oligosaccharides.

  • Analysis of Accumulated Oligosaccharides:

    • This is a specialized step that typically requires advanced analytical chemistry techniques.

    • A common method involves derivatization of the reducing end of the oligosaccharides with a fluorescent tag (e.g., 2-aminobenzamide), followed by separation and quantification using HILIC-HPLC (Hydrophilic Interaction Liquid Chromatography).

    • Alternatively, LC-MS/MS can be used for more detailed structural characterization and quantification of the accumulated species.

  • Data Interpretation: A dose-dependent increase in specific mannose-terminated oligosaccharides in treated cells compared to the vehicle control confirms the effective inhibition of β-mannosidase in a cellular environment.

References

  • Wikipedia. Beta-mannosidosis. [Link]

  • M-CSA. Mannan endo-1,4-beta-mannosidase. [Link]

  • Boston Children's Hospital. Beta-mannosidosis. [Link]

  • PubMed. A new strong inhibitor of beta-mannosidase. [Link]

  • PubMed. Insights into the structure and function of fungal β-mannosidases from glycoside hydrolase family 2 based on multiple crystal structures of the Trichoderma harzianum enzyme. [Link]

  • PubChem. delta-Gluconolactone. [Link]

  • ResearchGate. δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. [Link]

  • PubMed. Preferential inhibition of lysosomal beta-mannosidase by sucrose. [Link]

  • Ingredi. GLUCONO DELTA LATTONE SG G - E575. [Link]

  • MDPI. β-Mannosidase from Cellulomonas fimi: Immobilization Study and Application in the β-Mannoside Synthesis. [Link]

  • Wikipedia. β-Mannosidase. [Link]

  • endo-beta-Mannanase Microplate Assay Kit User Manual. [Link]

  • PubMed. The structure of mammalian β-mannosidase provides insight into β-mannosidosis and nystagmus. [Link]

  • PMC. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. [Link]

  • BRENDA Enzyme Database. Information on EC 3.2.1.25 - beta-mannosidase. [Link]

  • Ellemental. Material safety data sheet GLUCONO-DELTA-LACTONE. [Link]

  • Applied Biological Materials Inc. De-granulation (β-hexosaminidase) Assay Protocol. [Link]

  • PubMed. Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/lactonization strategy. [Link]

  • PMP Fermentation Products. GDL. [Link]

  • MDPI. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. [Link]

  • Chemtrade Asia. Glucono Delta Lactone (GDL) in Food Function and Role. [Link]

Sources

Application

Application of mannono-delta-lactone in carbohydrate chemistry and synthesis

Application Note: D-Mannono-1,5-lactone in Advanced Carbohydrate Synthesis and Drug Development Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: D-Mannono-1,5-lactone in Advanced Carbohydrate Synthesis and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereocontrolled synthesis, and validated protocols.

Executive Summary & Mechanistic Rationale

D-Mannono-1,5-lactone (δ-D-mannonolactone) is a highly versatile chiral pool building block in carbohydrate chemistry. Unlike simple hexoses, the rigidified lactone ring of D-mannono-1,5-lactone locks the carbohydrate into specific conformational states. In solution and within enzymatic active sites, mannonolactones frequently adopt a B2,5​ boat conformation[1]. This structural pre-organization makes it an exceptional scaffold for two major applications:

  • Transition State Mimicry: It acts as a potent inhibitor for mannosidases by mimicking the oxocarbenium-like B2,5​ transition state of the native enzymatic hydrolysis pathway[1].

  • Stereoselective Synthesis: It serves as a highly predictable substrate for stereoinvertive cyclizations (yielding rare L-sugars) and non-basic olefinations (yielding exo-glycals)[2][3].

As a Senior Application Scientist, I emphasize that successful utilization of D-mannono-1,5-lactone requires strict control over reaction conditions to prevent C2-epimerization or premature ring-opening. The protocols detailed below are designed as self-validating systems, ensuring that each mechanistic step can be analytically confirmed before proceeding.

Application 1: Stereoselective Synthesis of Rare L-Sugars

The synthesis of rare L-sugars (e.g., L-gulose) from abundant D-sugars is a persistent challenge. D-Mannono-1,5-lactone can be converted to L-gulose in an 83% overall yield via a stereoinvertive Mitsunobu cyclization[2].

Causality in Experimental Design

Uncatalyzed lactone opening by alkoxyamines is sluggish. The addition of trimethylaluminum ( Me3​Al ) acts as a dual-purpose reagent: it activates the lactone carbonyl via Lewis acid coordination and forms a highly reactive Me3​Al -alkoxyamine complex, drastically accelerating the ring-opening process to form a δ-hydroxyalkoxamate[2]. During the subsequent Mitsunobu cyclization, deprotonation of the amide NH generates an intermediate that can theoretically undergo N- or O-alkylation. However, the unique conformational constraints of the manno-configuration heavily favor O-alkylation. This results in stereospecific inversion at C5 (yielding the L-sugar precursor) with a 91% yield, completely avoiding N-alkylation byproducts[2].

L_Sugar_Synthesis N1 D-Mannono-1,5-lactone N2 Me3Al / Alkoxyamine (Lactone Opening) N1->N2 N3 δ-Hydroxyalkoxamate N2->N3 N4 DEAD / TPP (Mitsunobu Inversion) N3->N4 N5 O-Alkylated L-Gulose Precursor N4->N5

Workflow for the stereoinvertive synthesis of L-sugars from D-mannono-1,5-lactone.

Protocol 1: Synthesis of L-Gulose Precursors via Mitsunobu Inversion

Step 1: Aluminum-Mediated Alkoxyamination

  • Dissolve D-mannono-1,5-lactone (1.0 eq) and O-benzylhydroxylamine (3.9 eq) in anhydrous CH2​Cl2​ under an argon atmosphere.

  • Cool the mixture to 0 °C and add Me3​Al (3.9 eq, 2.0 M in toluene) dropwise.

  • Warm to room temperature and stir for 1 hour.

  • Validation Checkpoint: Quench with 1M HCl carefully. Monitor the organic layer by TLC (EtOAc/Hexane). The lactone spot will disappear, replaced by a highly polar baseline spot corresponding to the open-chain δ-hydroxyalkoxamate.

Step 2: Stereoinvertive Mitsunobu Cyclization

  • Isolate the δ-hydroxyalkoxamate and redissolve in anhydrous THF.

  • Add Triphenylphosphine (TPP, 3.0 eq) and Diethyl azodicarboxylate (DEAD, 3.0 eq) at room temperature. Stir for 30 minutes.

  • Validation Checkpoint: Purify via silica gel chromatography. 1H NMR of the purified product acts as the definitive self-validation tool: observe the diagnostic upfield shift of the C5 proton due to stereochemical inversion, and confirm the total absence of N-alkylated signals.

Application 2: Exo-Glycals and C-Glycoside Synthesis

Exo-glycals (1-C-methylene glycosides) are critical intermediates for synthesizing C-glycosides, which are metabolically stable mimics of O-glycosides used in drug development (e.g., Fucosyltransferase inhibitors)[4].

Causality in Experimental Design

Converting D-mannono-1,5-lactone to an exo-glycal using standard Wittig olefination ( Ph3​P=CH2​ ) often fails. The highly basic ylide abstracts the acidic C2 proton of the lactone, leading to massive C2-epimerization or irreversible ring-opening[3]. To circumvent this, we utilize the Petasis reagent ( Cp2​TiMe2​ ) or Tebbe reagent. These titanium-based reagents operate via a metal-carbene intermediate under neutral, mildly thermal conditions, perfectly preserving the delicate C2 stereocenter of the mannose derivative while delivering the exo-glycal in high yields[3].

Protocol 2: Non-Basic Methylenation to Exo-Glycals

Step 1: Titanium-Mediated Olefination

  • Dissolve fully protected D-mannono-1,5-lactone (e.g., tetra-O-benzyl-D-mannono-1,5-lactone) (1.0 eq) in anhydrous toluene.

  • Add Petasis reagent ( Cp2​TiMe2​ , 2.5 eq).

  • Heat the reaction mixture to 60–80 °C in the dark for 12–18 hours.

  • Validation Checkpoint: Cool the reaction and precipitate titanium byproducts with cold petroleum ether. Filter through a Celite pad.

  • Analytical Self-Validation: Analyze the crude mixture via NMR. The lactone carbonyl carbon (~170 ppm in 13C NMR) must vanish, replaced by an exocyclic alkene carbon (~155 ppm). In 1H NMR, the appearance of two distinct doublet signals (~4.5–4.8 ppm, J = ~2 Hz) definitively confirms the terminal methylene protons.

Application 3: Glycosidase Inhibition & Transition State Mimicry

Mannosidases hydrolyze β-D-mannosides via an oxocarbenium ion transition state that adopts a B2,5​ boat conformation[1]. D-Mannono-1,5-lactone naturally favors this geometry, making it a powerful competitive inhibitor.

Mannosidase_Inhibition Sub β-D-Mannoside (Ground State) TS B2,5 Transition State (Oxocarbenium Ion) Sub->TS Prod Hydrolyzed Products TS->Prod Inh Mannono-1,5-lactone (Transition State Mimic) Inh->TS Mimics

Mimicry of the B2,5 transition state by D-mannono-1,5-lactone in mannosidase inhibition.

Quantitative Data & Yield Comparisons

The following tables summarize the quantitative advantages of the optimized methodologies discussed above, providing a benchmark for expected experimental outcomes.

Table 1: Comparative Yields of L-Sugar Precursors via Mitsunobu Cyclization

Starting LactoneIntermediateReagentsMajor ProductOverall Yield
D-Mannono-1,5-lactone δ-HydroxyalkoxamateDEAD, TPPO-Alkylated (L-Gulose precursor)83%
D-Glucono-1,5-lactoneδ-HydroxyalkoxamateDEAD, TPPO-Alkylated (L-Idose precursor)99%
D-Galactono-1,5-lactoneδ-HydroxyalkoxamateDEAD, TPPO-Alkylated (L-Altrose precursor)98%

Table 2: Olefination Strategies for D-Mannono-1,5-lactone

MethodReagentReaction ConditionsEpimerization RiskTypical Yield
Wittig Ph3​P=CH2​ THF, 0 °C to RT, strongly basicHigh (C2-epimerization)<30%
Tebbe Cp2​TiCH2​ClAlMe2​ Toluene/THF, -40 °C, neutralLow85–89%
Petasis Cp2​TiMe2​ Toluene, 60–80 °C, neutralVery Low 80–90%

References

  • Title: A Novel and Practical Synthesis of l-Hexoses from d-Glycono-1,5-lactones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Conformational Analyses of the Reaction Coordinate of Glycosidases Source: ACS Catalysis / ACS Publications URL: [Link]

  • Title: Synthesis and Uses of exo-Glycals Source: Chemical Reviews URL: [Link]

  • Title: The C-Disaccharide α-C(1→3)-Mannopyranoside of N-Acetylgalactosamine Is an Inhibitor of Glycohydrolases and of Human α-1,3-Fucosyltransferase VI Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Advanced Catalytic Oxidation Strategies for the Synthesis of D-Mannono-1,5-Lactone

Executive Summary & Mechanistic Rationale D-Mannono-1,5-lactone is a highly valuable chiral building block used extensively in the synthesis of rare L-sugars (such as L-ribose) and potent glycosidase inhibitors. The fund...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

D-Mannono-1,5-lactone is a highly valuable chiral building block used extensively in the synthesis of rare L-sugars (such as L-ribose) and potent glycosidase inhibitors. The fundamental chemical challenge in producing this lactone lies in achieving absolute regioselectivity. D-Mannose exists predominantly in the pyranose form in aqueous solutions. Oxidation must be strictly limited to the anomeric carbon (C1) to form the 1,5-lactone, avoiding over-oxidation to aldaric acids or off-target C2-C6 oxidation.

Furthermore, the chemical dynamics of the product dictate the workflow: D-mannono-1,5-lactone is kinetically favored but thermodynamically unstable. If the reaction pH is not strictly controlled (kept slightly acidic to neutral), the 1,5-lactone will rapidly undergo spontaneous ring-opening hydrolysis to D-mannonic acid or isomerize to the more stable D-mannono-1,4-lactone[1].

This guide details three field-proven, highly selective catalytic methodologies to achieve this transformation: Heterogeneous Bimetallic Catalysis, Biocatalysis, and Electrocatalysis. Each protocol is designed as a self-validating system to ensure high-fidelity data and reproducible yields.

Experimental Protocols

Method A: Heterogeneous Aerobic Oxidation via Pd-Bi/C Catalyst

Causality & Principle: Monometallic palladium catalysts rapidly deactivate during carbohydrate oxidation due to surface poisoning by strongly adsorbed chelating intermediates and carbon monoxide. The addition of Bismuth (Bi) as a promoter is critical; it alters the electronic structure of Pd and physically blocks contiguous active sites, thereby preventing the dissociative adsorption that leads to catalyst death[2]. Molecular oxygen acts as a green terminal oxidant.

Step-by-Step Protocol:

  • Catalyst Preparation: Suspend 5% Pd-Bi/C (optimized atomic ratio of Pd:Bi = 5:1) in 18 MΩ deionized water[2].

  • Substrate Loading: Dissolve D-mannose (0.5 M) in the catalyst suspension. Transfer to a temperature-controlled jacketed reactor.

  • Reaction Initiation: Heat the reactor to 45 °C. Initiate vigorous stirring (800 rpm) to eliminate mass transfer limitations. Sparge molecular oxygen (O₂) continuously at 1 atm.

  • Dynamic pH Control: The generation of lactone and trace mannoic acid will drop the pH. Use an autotitrator dispensing 1.0 M NaOH to strictly maintain the pH at 5.5. Crucial Insight: Allowing the pH to exceed 6.5 will drive the irreversible hydrolysis of the lactone to sodium mannonate.

  • Self-Validation (In-Process Control): Monitor the reaction via an inline mass flow controller tracking O₂ consumption. The reaction is self-validating; complete cessation of O₂ uptake indicates 100% conversion of the hemiacetal.

  • Product Isolation: Filter the catalyst through a 0.22 µm PTFE membrane. Lyophilize the filtrate immediately to trap the kinetically favored D-mannono-1,5-lactone.

Method B: Biocatalytic Oxidation via PQQ-Dependent Glucose Dehydrogenase

Causality & Principle: For applications requiring absolute >99% C1 regioselectivity under exceptionally mild conditions, enzymatic catalysis is unmatched. Soluble Pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) from Acinetobacter calcoaceticus exhibits a high turnover rate for the oxidation of aldose sugars, directly yielding the 1,5-lactone[3]. Alternatively, aldohexose dehydrogenase (AldT) can be utilized[1].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 6.5.

  • Reagent Assembly: Dissolve D-mannose (100 mM) and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP, 110 mM) in the buffer.

  • Enzymatic Conversion: Initiate the reaction by adding 5 U/mL of purified PQQ-GDH[3]. Incubate at 30 °C with gentle orbital shaking (150 rpm).

  • Self-Validation (In-Process Control): This system is visually and spectrophotometrically self-validating. DCPIP is deep blue in its oxidized state and becomes colorless upon reduction. Track the absorbance decay at 600 nm. The plateau of the absorbance curve confirms reaction completion.

  • Downstream Processing: Quench the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration cassette to remove the enzyme. Extract the reduced mediator using ethyl acetate, leaving the highly pure D-mannono-1,5-lactone in the aqueous retentate.

Method C: Direct Electrocatalytic Oxidation on Gold Electrodes

Causality & Principle: Gold (Au) electrodes possess a highly negative oxidation potential for monosaccharides compared to Pt or Pd, allowing for electrocatalytic oxidation at mild potentials (e.g., -0.3 V vs. Ag/AgCl)[4]. The primary failure mode is surface poisoning by the 2-electron oxidation product (the lactone itself). Pulsed amperometry or specific alkaline conditions are required to continuously strip the surface.

Step-by-Step Protocol:

  • Cell Setup: Assemble a divided three-electrode electrochemical cell. Use a high-surface-area Au mesh as the working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Dissolve D-mannose (50 mM) in a 0.1 M NaOH supporting electrolyte.

  • Electrolysis: Apply a controlled potential of -0.3 V. To prevent surface poisoning, apply a regenerative anodic pulse (+0.8 V for 100 ms) every 10 seconds[4].

  • Self-Validation (In-Process Control): Monitor the chronoamperometric current density. A steady-state current profile validates that the Au surface remains active. A logarithmic decay indicates surface fouling, requiring an adjustment to the pulse frequency.

  • Product Recovery: Because alkaline conditions rapidly hydrolyze the lactone, the effluent must be immediately passed through a strongly acidic cation exchange resin (H+ form) to drop the pH and promote lactonization prior to solvent removal.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three catalytic systems to aid in process selection.

ParameterHeterogeneous (Pd-Bi/C)Biocatalysis (PQQ-GDH)Electrocatalysis (Au)
Catalyst System 5:1 Pd-Bi on Carbon matrixSoluble PQQ-GDH enzymeBare Au mesh electrode
Terminal Oxidant Molecular O₂DCPIP / Wurster's BlueAnodic Potential (-0.3 V)
C1 Regioselectivity >95%>99%~90%
Optimal pH 5.5 - 6.06.513.0 (Requires post-neutralization)
Reaction Time 4 - 6 Hours1 - 2 Hours8 - 12 Hours
Primary Challenge Catalyst recovery, Bi leachingCofactor/mediator regenerationSurface poisoning by intermediates

Pathway Visualization

The logical relationships and mechanistic pathways of the described oxidation methods are mapped below.

G cluster_0 Mechanistic Pathways of D-Mannose Catalytic Oxidation Mannose D-Mannose (Pyranose Form) PdBi Pd-Bi/C + O2 (Heterogeneous) Mannose->PdBi Aerobic Oxidation Enzyme PQQ-GDH / AldT (Biocatalytic) Mannose->Enzyme Enzymatic Oxidation AuElec Au-Electrode (Electrocatalytic) Mannose->AuElec Anodic Oxidation Lactone D-Mannono-1,5-Lactone (Target Intermediate) Lactone->Lactone Isomerization to 1,4-Lactone Acid D-Mannonic Acid (Hydrolysis Product) Lactone->Acid Spontaneous Hydrolysis (pH > 7) PdBi->Lactone -H2O Enzyme->Lactone -2e-, -2H+ AuElec->Lactone -2e-, -2H+

Fig 1: Catalytic pathways for the selective C1 oxidation of D-mannose to D-mannono-1,5-lactone.

References

  • Kopp et al. (2019) . Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. MDPI Catalysts.[1]

  • BRENDA Enzyme Database . Information on EC 1.1.99.35 - soluble quinoprotein glucose dehydrogenase.[3]

  • Fan et al. (2011) . A heterogeneous Pd-Bi/C catalyst in the synthesis of L-lyxose and L-ribose from naturally occurring D-sugars. Organic & Biomolecular Chemistry.[2]

  • NII Science Portal . Surface Poisoning During Electrocatalytic Monosaccharide Oxidation Reactions at Gold Electrodes in Alkaline Medium.[4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of D-mannono-delta-lactone

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with maximizing the yield of D-mannono- δ -lactone (D-mannono-1,5-lactone).

Unlike its more stable counterpart, the γ -lactone (1,4-lactone), the δ -lactone is a kinetic product that is highly susceptible to pH-driven hydrolysis and thermodynamic equilibration. This guide provides field-proven insights, causality-driven protocols, and verified data to help you stabilize and isolate the 1,5-lactone effectively.

Part 1: Mechanistic Workflow & Visualization

To optimize your yield, you must first understand the competing kinetic and thermodynamic pathways. The oxidation of the D-mannopyranose ring directly yields the 1,5-lactone. However, if the reaction environment becomes acidic, the lactone ring opens to form D-mannonic acid, which subsequently recyclizes into the thermodynamically favored 1,4-lactone [1].

G A D-Mannopyranose B Oxidation (Br2 / BaCO3) A->B -2H C D-Mannono-1,5-lactone (Kinetic Product) B->C Fast D Hydrolysis (Acidic pH) C->D H2O E D-Mannonic Acid (Intermediate) D->E Ring Opening F D-Mannono-1,4-lactone (Thermodynamic) E->F Recyclization (-H2O)

Fig 1: Kinetic formation of D-mannono-1,5-lactone and thermodynamic shift to the 1,4-lactone.

Part 2: Troubleshooting & FAQs

Q1: Why am I isolating D-mannono-1,4-lactone ( γ -lactone) instead of the desired 1,5-lactone ( δ -lactone)? A1: This is a classic issue of thermodynamic vs. kinetic control. The δ -lactone is the kinetic product formed directly from the oxidation of the pyranose ring [3]. However, the 1,4-lactone is thermodynamically more stable due to reduced ring strain. If your oxidation generates acidic byproducts (like hydrobromic acid from bromine water) and the pH drops below 6, the 1,5-lactone rapidly hydrolyzes into D-mannonic acid. Upon concentration or heating, the acid recyclizes exclusively into the 1,4-lactone.

Q2: How do I control the pH effectively during bromine oxidation without triggering epimerization? A2: You must use a heterogeneous buffer system, specifically Barium Carbonate ( BaCO3​ ) [1]. Soluble bases (like NaOH) create localized zones of high alkalinity that can trigger the Lobry de Bruyn-van Ekenstein transformation (epimerization of D-mannose to D-glucose/D-fructose). BaCO3​ remains largely insoluble, reacting only with the generated HBr to maintain a strictly neutral pH, thereby preserving the δ -lactone.

Q3: Are there alternative, non-halogen methods to synthesize the 1,5-lactone? A3: Yes. For advanced synthesis, transition metal-catalyzed transfer dehydrogenation using Shvo's catalyst (a ruthenium cyclopentadienyl complex) is highly effective [2]. Because this reaction operates in non-aqueous conditions (using acetone as a hydrogen acceptor), it traps the sugar in its hydrogen-deficient state, entirely circumventing the aqueous hydrolysis required for γ -lactone formation. Alternatively, Pyridinium Dichromate (PDC) oxidation of protected glycals can yield protected 1,5-lactones [4].

Part 3: Quantitative Data & Yield Comparison

The table below summarizes how different oxidation environments dictate the final product geometry and yield.

Oxidation MethodCatalyst / ReagentBuffer / AdditiveTemp (°C)Primary ProductYield (%)
Unbuffered Halogen Bromine WaterNone20–251,4-lactone ( γ )>85%
Buffered Halogen Bromine / H 2​ OBarium Carbonate ( BaCO3​ )20–251,5-lactone ( δ )70–75%
Transfer Dehydrogenation Shvo's Catalyst (Ru)Acetone (H-acceptor)601,5-lactone ( δ )~80%
PDC Oxidation Pyridinium DichromateMolecular Sieves (4Å)20–25Protected 1,5-lactone82%

Part 4: Self-Validating Experimental Protocol

Workflow: Buffered Bromine Oxidation for D-Mannono-1,5-lactone

This protocol utilizes a self-validating feedback loop to ensure the kinetic product is trapped before thermodynamic equilibration occurs.

Step 1: Dissolution and Buffering

  • Action: Dissolve 10 g of D-mannose in 100 mL of distilled water. Add 15 g of finely powdered Barium Carbonate ( BaCO3​ ).

  • Causality: BaCO3​ acts as an insoluble acid scavenger. It will only neutralize the HBr produced during the reaction, preventing the pH from dropping without creating an alkaline environment that would degrade the sugar.

Step 2: Oxidation

  • Action: Add 3.5 mL of liquid bromine dropwise over 30 minutes. Stir vigorously in a dark environment at 20°C for 2 to 4 hours.

  • Causality: Darkness prevents radical-initiated side reactions. Vigorous stirring is required because the buffer is heterogeneous; poor mixing will lead to localized acidic pockets and subsequent hydrolysis.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of D-mannose via TLC (eluent: EtOAc/MeOH/H2O). The reaction is complete when the starting material spot is gone.

Step 3: Quenching

  • Action: Once complete, aerate the solution by bubbling nitrogen gas through the mixture until the orange color dissipates, indicating the removal of unreacted bromine.

  • Causality: Chemical quenchers (like thiosulfate) can introduce unwanted salts or alter the pH. Aeration physically removes the volatile oxidant safely.

Step 4: Filtration and Isolation (CRITICAL)

  • Action: Filter the mixture through a Celite pad to remove excess BaCO3​ . Immediately lyophilize (freeze-dry) the filtrate. Do not use a rotary evaporator with a heated water bath.

  • Causality: Heat provides the activation energy required for the 1,5-lactone to overcome the kinetic barrier, hydrolyze, and re-close into the 1,4-lactone. Lyophilization removes water via sublimation at sub-zero temperatures, locking the molecule in its kinetic 1,5-lactone geometry.

  • Validation Checkpoint 2 (IR Spectroscopy): Analyze the lyophilized powder via FT-IR. The δ -lactone exhibits a characteristic carbonyl stretch ( νC=O​ ) at ~1740–1750 cm −1 , whereas the γ -lactone typically appears at ~1770–1780 cm −1 due to increased ring strain.

References

  • Isbell, H.S. "A study of the delta lactones formed by the oxidation of aldoses with bromine water." National Institute of Standards and Technology (NIST). URL:[Link]

  • Bierenstiel, M., et al. " δ -Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative." European Journal of Organic Chemistry. URL:[Link]

  • "Mannono-1,5-lactone." PubChem, National Institutes of Health. URL:[Link]

  • "A synthetic route to pyranoid epoxy-exo-glycals from D-glucose." Arkivoc. URL:[Link]

Optimization

Troubleshooting mannono-delta-lactone solubility in aqueous buffer solutions

Technical Support Center: Troubleshooting Mannono- δ -Lactone Solubility and Stability in Aqueous Buffers Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Mannono- δ -Lactone Solubility and Stability in Aqueous Buffers

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, chemists, and drug development professionals facing challenges with the dissolution, stability, and reactivity of mannono- δ -lactone (D-mannono-1,5-lactone) in aqueous media.

Part 1: Diagnostic Overview — The "Solubility" Misconception

As a Senior Application Scientist, the most frequent support ticket I receive regarding mannono- δ -lactone involves reports of "poor solubility" or the compound "crashing out" of solution. To troubleshoot this, we must first address the causality: this is rarely a thermodynamic solubility issue; it is a kinetic hydrolysis phenomenon.

When introduced to an aqueous buffer, the 6-membered δ -lactone ring is highly susceptible to nucleophilic attack by water. It undergoes spontaneous hydrolysis to form acyclic D-mannonic acid[1]. This ring-opening event releases protons ( H+ ) into the solution. If the buffer capacity is insufficient, the pH rapidly plummets. The subsequent precipitation researchers observe is typically not the original δ -lactone, but rather buffer salts precipitating due to the acidic shift, or the formation of the thermodynamically more stable γ -lactone (mannono-1,4-lactone) via intramolecular rearrangement[3].

Hydrolysis_Pathway A Mannono-delta-lactone (Kinetic Product) B D-Mannonic Acid (Open Chain) A->B Spontaneous Hydrolysis (Releases H+) B->A Acidic Condensation (pH < 3) C Mannono-gamma-lactone (Thermodynamic Product) B->C Isomerization (Slow) C->B Hydrolysis (Slower than delta)

Caption: Logical relationship of mannono-delta-lactone hydrolysis and isomerization.

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does my buffer pH drop drastically immediately after dissolving mannono- δ -lactone? A1: The δ -lactone acts as a latent acid. In neutral to alkaline conditions, it undergoes a BAC​2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) hydrolysis mechanism[4]. The generation of free D-mannonic acid releases protons. A standard 10 mM or 20 mM buffer (like Tris or HEPES) will be instantly overwhelmed by the molar equivalents of acid generated.

Q2: I need the intact lactone for my enzymatic assay. How can I prevent it from hydrolyzing? A2: Complete prevention in aqueous media is thermodynamically impossible at physiological pH. However, you can kinetically stall the hydrolysis. The transition from a unimolecular to a bimolecular hydrolysis mechanism is highly dependent on temperature and acidity[2]. To maximize the half-life of the lactone:

  • Prepare the solution immediately before the assay (within 5 minutes).

  • Chill the buffer to 4°C.

  • Use a slightly acidic buffer (pH 5.5 - 6.0) if your enzyme tolerates it, as lactones are more stable in mildly acidic environments.

Q3: I left my solution overnight, and a white precipitate formed. What is it? A3: You are observing a thermodynamic sink. Over time, the open-chain mannonic acid undergoes an intramolecular condensation to form the 5-membered mannono- γ -lactone. Because the γ -lactone has vastly different solubility parameters and is thermodynamically favored over the δ -lactone, it will slowly crystallize or precipitate out of the aqueous phase.

Part 3: Quantitative Data Analytics

To effectively design your experiments, you must account for the physicochemical differences between the species present in your equilibrium mixture.

Chemical SpeciesRing SizeAqueous Stability (pH 7.0)Hydrolysis RatePrimary Application State
Mannono- δ -lactone 6-memberedLow (Rapidly opens)Fast (Minutes)Kinetic intermediate / Latent acidifier
D-Mannonic Acid Open-chainHigh (Stable as salt)N/ASubstrate for enzymatic cascades
Mannono- γ -lactone 5-memberedModerateSlow (Hours)Thermodynamic sink / Precipitate

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, protocols involving mannono- δ -lactone must be treated as dynamic systems. The following Standard Operating Procedure (SOP) utilizes a self-validating framework, meaning each step contains an observable checkpoint to confirm the chemical state of your solution.

SOP: Preparation of pH-Stabilized Mannonolactone Solutions

Step 1: High-Capacity Buffer Preparation & Pre-chilling

  • Action: Prepare a 100 mM Sodium Phosphate (NaP) buffer and equilibrate it to 4°C on ice.

  • Causality: High ionic strength and molarity are required to absorb the H+ shock during lactonolysis. Low temperatures kinetically slow the hydrolysis rate, widening your operational window.

  • Validation Checkpoint: Measure the baseline pH at 4°C. The system is validated for Step 2 only if the pH remains stable at 7.0 ± 0.1 for 5 minutes prior to powder addition.

Step 2: Lactone Introduction and Dissolution

  • Action: Add the mannono- δ -lactone powder directly to the chilled buffer under continuous, vigorous vortexing or magnetic stirring.

  • Causality: Rapid mechanical dispersion prevents the formation of localized micro-environments of extreme acidity around the dissolving powder, which can catalyze premature isomerization to the unwanted γ -lactone.

  • Validation Checkpoint: Monitor the solution via a calibrated pH probe. A transient drop in pH (e.g., from 7.0 to 6.6) validates that the δ -lactone is actively dissolving and undergoing partial, expected hydrolysis. If the pH drops below 6.0, your buffer capacity has been breached; discard and restart with a higher molarity buffer.

Step 3: Titration and Equilibrium Stabilization (For Mannonate Generation)

  • Action: If your downstream application (e.g., a dehydratase assay) requires the open-chain mannonate, titrate the solution slowly with 1 M NaOH until the pH stabilizes back to 7.0.

  • Causality: The addition of a strong base drives the equilibrium fully toward the acyclic D-mannonic acid by neutralizing the carboxylic acid, preventing the reverse reaction.

  • Validation Checkpoint: The system is validated when the pH remains constant at 7.0 without further NaOH addition for 10 consecutive minutes, indicating 100% conversion to the mannonate salt.

Workflow Step1 1. Buffer Selection (High Capacity) Step2 2. Pre-chilling (4°C) Step1->Step2 Step3 3. Dissolution (Add Powder) Step2->Step3 Step4 4. pH Monitoring (Validate Drop) Step3->Step4 Step5 5. Titration (Neutralize) Step4->Step5

Caption: Self-validating workflow for dissolving mannono-delta-lactone in aqueous buffers.

Part 5: References

  • Cell-Free Enzymatic Conversion of Spent Coffee Grounds Into the Platform Chemical Lactic Acid Frontiers in Bioengineering and Biotechnology (2019). URL:[Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions The Journal of Physical Chemistry A / PubMed (2013). URL: [Link]

  • A study of the delta lactones formed by the oxidation of aldoses with bromine water National Institute of Standards and Technology (NIST) Journal of Research (1932). URL:[Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions ResearchGate / Computational Chemistry (2013). URL:[Link]

Troubleshooting

Preventing premature hydrolysis of mannono-delta-lactone during storage

Welcome to the Technical Support Center for Carbohydrate Reagents. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive yet misunderstood challenges in carbohydrate chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Reagents. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive yet misunderstood challenges in carbohydrate chemistry and drug development: the premature hydrolysis of Mannono-delta-lactone (MDL), specifically D-mannono-1,4-lactone and D-mannono-1,5-lactone.

When your lactone reagents degrade, your downstream coupling reactions, enzymatic assays, and syntheses fail. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure your reagents maintain their structural integrity.

Part 1: The Mechanistic Causality of MDL Hydrolysis

To prevent degradation, we must first understand the chemical environment that causes it. Mannono-delta-lactone is a cyclic ester. The carbonyl carbon of this ring is highly electrophilic, making it an excellent building block for synthesis, but also highly susceptible to nucleophilic attack by water[1].

When exposed to ambient moisture, the ester bond undergoes hydrolysis, opening the ring to form D-mannonic acid (or mannonate, depending on the pH). This open-chain hydroxy acid is entirely inactive for reactions requiring the lactone electrophile. While this process is thermodynamically favorable in aqueous environments, it is kinetically accelerated by two primary factors: temperature fluctuations (which cause micro-condensation) and alkaline microenvironments (which catalyze the nucleophilic attack)[2].

MDL_Hydrolysis MDL Mannono-delta-lactone (Active Electrophile) Transition Tetrahedral Intermediate (Unstable) MDL->Transition Nucleophilic Attack H2O Ambient Moisture (H2O Nucleophile) H2O->Transition OH⁻ Catalysis Degraded Mannonic Acid (Inactive Open Chain) Transition->Degraded Ring Opening

Mechanistic pathway of moisture-induced mannono-delta-lactone hydrolysis.

Part 2: Quantitative Data on Hydrolysis Factors

The following table summarizes the environmental variables that dictate MDL stability. Understanding these quantitative thresholds is critical for designing your laboratory workflows.

Environmental VariableHigh-Risk ConditionImpact on MDL StabilityMechanistic Causality
Moisture (RH) > 30% Relative HumiditySevere DegradationWater acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring[1].
Temperature Rapid Shift (Cold to RT)Severe DegradationOpening cold vials in ambient air causes immediate atmospheric condensation, introducing concentrated moisture directly to the solid reagent.
pH (in solution) pH > 7.0 (Alkaline)Rapid HydrolysisHydroxide ions (OH⁻) are exponentially superior nucleophiles compared to neutral water, rapidly accelerating ester cleavage[2].
Storage Vessel Standard Borosilicate GlassModerate DegradationLeachable sodium ions from standard glass create a localized alkaline microenvironment on the container's surface, catalyzing hydrolysis.

Part 3: Troubleshooting Guides & FAQs

Q: My MDL powder has become clumpy, and my downstream coupling reactions are failing. What happened? A: Clumping is the macroscopic symptom of microscopic moisture ingress. When D-mannono-1,4-lactone absorbs water, the cyclic ester ring opens to form D-mannonic acid. This open-chain hydroxy acid cannot function as the electrophile in your coupling reactions. The causality is almost always condensation: opening a cold vial before it has fully equilibrated to ambient room temperature.

Q: I prepared an MDL stock solution in deionized water for a multi-day experiment, but it lost reactivity overnight. Why? A: Lactones are inherently unstable in aqueous solutions. The hydrolysis of MDL into mannonate is a thermodynamic sink. If you must prepare a stock solution, it should be made immediately before use. Alternatively, prepare it in a rigorously dried, inert organic solvent (e.g., anhydrous DMF or DMSO) stored over activated molecular sieves.

Q: We store our MDL in standard amber glass vials. Is this sufficient? A: No. While amber glass protects against photodegradation, standard borosilicate glass is detrimental to lactones. Glass surfaces contain leachable sodium ions. In the presence of even trace moisture, these ions dissolve to create a highly alkaline localized pH, which acts as a potent catalyst for ester hydrolysis. You must switch to polyethylene, polypropylene, or specialized pH-controlled LCMS vials.

Q: Can I dry my degraded MDL in a vacuum oven to recover the lactone? A: Re-lactonization of mannonic acid requires specific dehydrating conditions (often acidic catalysis under high heat or azeotropic distillation). Simply placing degraded powder in a vacuum oven will remove free water but will not efficiently close the ring to restore the active D-mannono-1,4-lactone. Degraded batches should be discarded.

Part 4: Self-Validating Storage & Handling Protocol

To guarantee the integrity of your MDL, you must implement a workflow that systematically eliminates moisture and catalytic surfaces. This protocol is "self-validating" because each phase contains an observable checkpoint to confirm success before proceeding to the next step.

Handling_Protocol Cold -20°C Storage (Primary Container) Warm Equilibrate to 25°C (Vacuum Desiccator) Cold->Warm Prevent Condensation Glovebox Open in Glovebox (Argon/N2 Atmosphere) Warm->Glovebox Exclude Ambient Moisture Aliquot Aliquot to Polyethylene (Avoid Glass Vials) Glovebox->Aliquot Prevent pH Shift Seal Argon Backfill & Seal (Return to -20°C) Aliquot->Seal Maintain Integrity

Self-validating workflow for handling moisture-sensitive lactone reagents.

Step-by-Step Methodology

Phase 1: Retrieval and Equilibration

  • Transfer: Move the sealed MDL primary container directly from -20°C storage into a vacuum desiccator containing active, color-indicating desiccant (e.g., Drierite).

  • Equilibration: Allow the container to sit under vacuum for a minimum of 60 minutes.

    • Validation Checkpoint: Touch the exterior of the vial with a gloved hand. If the glass feels even slightly colder than the ambient room temperature, wait an additional 30 minutes. Opening a cold vial acts as a moisture magnet.

Phase 2: Inert Atmosphere Handling 3. Purge: Transfer the fully equilibrated vial into a glovebox or a controlled environment flushed with dry Argon or Nitrogen[3]. 4. Dispense: Open the vial and dispense the required mass using exclusively oven-dried spatulas.

  • Causality Note: Metal and glass tools adsorb microscopic layers of water from the air. Oven-drying tools at 120°C for 4 hours prior to use ensures they do not act as moisture vectors[3].

Phase 3: Aliquoting and Re-sealing 5. Aliquot: If the primary bulk bottle was opened, do not return the unused powder to a single container. Repeated opening and closing guarantees eventual degradation. Instead, aliquot the remaining powder into single-use polyethylene or pH-controlled vials. 6. Backfill: Purge the headspace of each new vial with Argon gas. Argon is heavier than air and Nitrogen, creating a dense, protective inert blanket over the solid reagent. 7. Seal & Store: Seal the vials tightly with PTFE-lined caps, wrap the seals tightly with Parafilm to prevent slow gas exchange, and return immediately to -20°C storage.

  • Validation Checkpoint: Ensure the Parafilm stretches smoothly without tearing; a torn seal will allow freezer humidity to slowly penetrate the threads over months of storage.

References

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives Allied Academies / Biomedical Research[Link]

  • Cell-Free Enzymatic Conversion of Spent Coffee Grounds Into the Platform Chemical Lactic Acid Frontiers in Bioengineering and Biotechnology / PMC[Link]

  • Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis Waters Corporation[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of D-Mannono-1,5-Lactone

Welcome to the Technical Support Center for carbohydrate chemistry and purification. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate chemistry and purification. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and chromatographic purification of D-mannono-1,5-lactone, a critical chiral building block in the synthesis of L-hexoses and nucleoside analogs.

Here, we provide self-validating protocols, mechanistic troubleshooting, and frequently asked questions to ensure high-yield, high-purity recovery of this sensitive glyconolactone.

Experimental Workflow & Pathway

The synthesis and subsequent purification of D-mannono-1,5-lactone typically involves the selective oxidation of D-mannose (or its protected derivatives) followed by chromatographic resolution to separate the 1,5-lactone (δ-lactone) from the thermodynamically stable 1,4-lactone (γ-lactone) and unreacted starting materials[1][2].

PurificationWorkflow A D-Mannose / Hemiacetal Starting Material B Oxidation (DMSO / Ac2O) 30°C, 12-24h A->B Oxidation C Crude Mixture (1,5-Lactone + 1,4-Lactone) B->C Quench & Extract D Normal-Phase Silica Chromatography (Hexane/EtOAc Gradient) C->D Load onto Column E Pure D-Mannono-1,5-Lactone (Target Fraction) D->E Elution F Crystallization (Et2O / Petroleum Ether) E->F Polishing

Workflow for the synthesis and chromatographic purification of D-mannono-1,5-lactone.

Step-by-Step Methodology: Synthesis and Purification

To establish a self-validating system, every step in this protocol includes an in-process control (IPC) to verify success before proceeding.

Step 1: Oxidation to D-Mannono-1,5-Lactone

  • Dissolve the protected or unprotected D-mannose hemiacetal (1.0 mmol) in anhydrous DMSO (10 mL) under an argon atmosphere[1].

  • Heat the solution to 30 °C.

  • Add acetic anhydride (20 mmol) dropwise. Stir the reaction mixture overnight at 30 °C[1].

  • Causality & IPC: Acetic anhydride activates DMSO to form the active Swern-type oxidizing species. Maintaining 30 °C prevents thermal rearrangement to the 1,4-lactone. Validation: TLC (Hexane/Ethyl Acetate 4:1) should show complete consumption of the starting material.

Step 2: Aqueous Workup

  • Dilute the reaction mixture with ice-cold distilled water to quench excess acetic anhydride.

  • Extract the aqueous layer multiple times with diethyl ether (Et2O).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo[1].

  • Causality: Rapid extraction minimizes the exposure of the lactone to water, preventing spontaneous hydrolysis back to the open-chain mannonic acid.

Step 3: Chromatographic Purification

  • Prepare a silica gel column (Merck silica gel 60N, 100−210 μm)[2].

  • Dry-load the crude mixture onto the silica to prevent sample smearing, which is critical for separating the 1,5-lactone from the 1,4-lactone.

  • Elute using a gradient of Hexane/Ethyl Acetate (starting at 9:1, moving to 7:1 or 4:1 depending on protecting groups)[2].

  • Collect fractions and analyze via TLC. Pool fractions containing the pure 1,5-lactone.

  • Validation: The purified product can be crystallized from Et2O/Petroleum Ether to yield a colorless solid. Purity is confirmed via 1H NMR (monitoring the anomeric proton shift specific to the δ-lactone ring)[1][2].

Troubleshooting Guide

Q1: My isolated yield of D-mannono-1,5-lactone is low, and NMR shows significant contamination with the 1,4-lactone. How do I fix this? A: The 1,5-lactone (δ-lactone) is kinetically favored, while the 1,4-lactone (γ-lactone) is thermodynamically favored. If your mixture is heavily contaminated with the 1,4-lactone, it indicates thermal or acidic rearrangement during processing. Fix: Ensure your oxidation reaction strictly does not exceed 30 °C[1]. During rotary evaporation, keep the water bath below 35 °C. Additionally, if using acidic mobile phase additives during chromatography, remove them, as acids catalyze the ring contraction from the 6-membered to the 5-membered lactone.

Q2: I am experiencing severe peak tailing and poor recovery during normal-phase silica chromatography. What is the cause? A: Unprotected glycono-1,5-lactones are highly polar and can irreversibly bind to the active silanol groups on standard silica gel, leading to peak tailing and poor recovery[3]. Fix: If you are purifying an unprotected lactone, normal-phase silica is sub-optimal. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use protecting groups (e.g., benzyl or isopropylidene) prior to chromatography[3]. If you must use silica for unprotected lactones, deactivate the silica slightly with a highly polar modifier or switch to a cellulose-based stationary phase.

Q3: Can I use reversed-phase chromatography (RPC) for this purification? A: Yes, but it depends on the derivatization state. Fully protected D-mannono-1,5-lactones (e.g., tetra-O-benzyl derivatives) are highly hydrophobic and are excellently resolved on standard C18 reversed-phase columns[3]. However, completely deprotected saccharides will elute in the void volume of a standard C18 column. For unprotected lactones, HILIC or ion-exclusion chromatography is required[3].

Quantitative Data: Chromatographic Method Comparison

The following table summarizes the optimal chromatographic modes based on the derivatization state of the D-mannono-1,5-lactone, synthesizing current chromatographic approaches[3].

Chromatographic ModeTarget Analyte StateTypical Mobile PhaseResolution (1,5 vs 1,4)RecoveryPrimary Limitation
Normal-Phase Silica Protected (e.g., Benzyl, Acetal)Hexane / Ethyl AcetateHigh>90%Poor solubility for unprotected lactones.
Reversed-Phase (C18) Protected (Hydrophobic)Water / AcetonitrileModerate to High>95%Unprotected lactones elute in void volume.
HILIC Unprotected / NativeAcetonitrile / Water (Low H2O)High>85%Highly sensitive to sample diluent (water content).
Ion-Exclusion (Ca2+) Unprotected / NativeWaterModerate>90%Requires specialized industrial resins (e.g., AmberLite).

References

  • Supporting Information - Amazon AWS (General Procedures for Lactone Synthesis). amazonaws.com.
  • A Novel and Practical Synthesis of l-Hexoses from d-Glycono-1,5-lactones. Journal of the American Chemical Society.
  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC (NIH).

Sources

Troubleshooting

Technical Support Center: Mannono-delta-lactone (MDL) Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible kinetic data, failed enzyme assays, and inconsistent binding affinities when w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible kinetic data, failed enzyme assays, and inconsistent binding affinities when working with aldonolactones. The root cause almost always traces back to a fundamental misunderstanding of lactone-acid equilibria in aqueous environments.

Mannono-delta-lactone (D-mannono-1,5-lactone) is not a static molecule. In solution, it is a highly dynamic species whose structural integrity is strictly dictated by pH, temperature, and time[1]. This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to control MDL in your assays.

The Mechanistic Reality of MDL in Solution

Before troubleshooting specific assays, it is critical to understand the causality behind MDL degradation. In aqueous solutions, free sugar acids coexist with their lactones in a dynamic equilibrium[1]. The 6-membered delta-lactone (1,5-lactone) is chemically strained and highly susceptible to both spontaneous rearrangement into the 5-membered gamma-lactone (1,4-lactone) and base-catalyzed hydrolysis into the free sugar acid (D-mannonate)[2].

Equilibrium L15 D-Mannono-1,5-lactone (Delta-lactone) L14 D-Mannono-1,4-lactone (Gamma-lactone) L15->L14 Spontaneous rearrangement (Fast in H2O) MA D-Mannonate (Free Sugar Acid) L15->MA Base-catalyzed hydrolysis (pH > 7.0) L14->MA Base-catalyzed hydrolysis (pH > 7.0) MA->L14 Acid-catalyzed lactonization (pH < 4.0)

pH-dependent equilibrium between mannono-lactones and free mannonate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q: Why does my MDL concentration drop rapidly when dissolved in physiological buffers (pH 7.4)? A: This is due to base-catalyzed hydrolysis. The delta-lactone ring is a cyclic ester subject to nucleophilic attack. At pH > 7.0, the concentration of hydroxide ions (OH⁻) is sufficient to catalyze the cleavage of the ester bond, irreversibly opening the ring to form acyclic D-mannonate[3]. Because physiological pH favors the deprotonated carboxylate form of mannonate, the equilibrium is entirely driven toward ring-opening.

Q: I ordered D-mannono-1,5-lactone, but NMR shows a mixture of species. Is my batch degraded? A: Not necessarily; it is exhibiting expected aqueous behavior. 6-membered 1,5-lactones possess higher ring strain than 5-membered 1,4-lactones. Upon contact with ambient moisture or when dissolved in D₂O for NMR, the 1,5-lactone rapidly and spontaneously rearranges to the thermodynamically more stable 1,4-lactone[2]. If your solvent is not strictly anhydrous, you will inherently observe a mixture.

Q: How should I store MDL to prevent spontaneous hydrolysis? A: Solid MDL must be stored lyophilized at -20°C in a sealed desiccator. Ambient humidity is sufficient to initiate localized surface hydrolysis. Never store MDL as an aqueous stock solution unless it is intentionally maintained at pH < 4.0 (where the lactone form is stabilized) or stored as the fully hydrolyzed mannonate in 1 M NaOH[4].

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the kinetic behavior of aldonolactones (including MDL) across varying pH environments, synthesized from established kinetic models[3].

pH LevelDominant SpeciesEstimated Half-Life ( t1/2​ )Mechanistic Causality
< 4.0 Lactone (1,4-lactone)> 2 WeeksLack of OH⁻ limits base-catalyzed ring opening; excess H⁺ favors lactonization.
6.0 - 7.0 Equilibrium Mixture2 - 6 HoursSlow nucleophilic attack by water/OH⁻. Interconversion is the rate-limiting step.
7.4 Mannonate (Free Acid)< 30 MinutesBase-catalyzed hydrolysis drives rapid ring opening.
> 10.0 Mannonate (Free Acid)InstantaneousComplete deprotonation of the carboxylic acid drives irreversible, rapid ring opening.

Troubleshooting & Experimental Workflows

The Issue: Non-Linear Kinetics in Enzyme Assays

Researchers studying enzymes like mannonate dehydratase often report non-linear Michaelis-Menten kinetics and poor reproducibility[1]. The Cause: Dissolving solid MDL directly into a pH 7.0 assay buffer creates a moving target. The lactone continuously hydrolyzes into the free sugar acid during the assay. If your enzyme specifically requires the free acid (mannonate), the substrate concentration is artificially low at T=0 and increases over time, ruining your kinetic calculations.

The Solution: Targeted Substrate Preparation Workflow

Workflow Start Solid MDL Powder Acidic Dissolve in pH < 4.0 Buffer Start->Acidic Target: Intact Lactone Neutral Dissolve in pH 7.4 Buffer Start->Neutral Target: Physiological simulation Alkaline Dissolve in 1M NaOH (1 hr) Start->Alkaline Target: Free Sugar Acid Out1 Stable Lactone (Lactonase Assays) Acidic->Out1 Out2 Unstable Equilibrium (Avoid for Kinetics) Neutral->Out2 Out3 100% Free Mannonate (Dehydratase Assays) Alkaline->Out3

Decision tree for MDL preparation based on target assay requirements and pH stability.

Self-Validating Protocol: Quantitative Conversion of MDL to D-Mannonate

To ensure 100% availability of the free sugar acid for dehydratase or metabolic assays, you must force the equilibrium to completion before introducing the substrate to your enzyme[4],[1].

Step 1: Alkaline Hydrolysis Accurately weigh the D-mannono-1,4-lactone (or 1,5-lactone) powder. Dissolve the powder in 1 M NaOH to achieve a high-concentration stock (e.g., 1 M lactone). Causality: The extreme excess of OH⁻ acts as a nucleophile, instantaneously cleaving the ester bond and preventing any reverse lactonization.

Step 2: Thermodynamic Incubation Incubate the solution at room temperature (20–25°C) for exactly 1 hour . Causality: While initial ring-opening is fast, a 1-hour incubation ensures that any transient intermediates or localized concentration gradients are fully resolved into uniform D-mannonate.

Step 3: Buffering and Neutralization Dilute the alkaline stock directly into your highly buffered assay medium (e.g., 50 mM HEPES, pH 7.0) to reach your desired working concentration. Ensure the buffer capacity is sufficient to absorb the residual NaOH without spiking the assay pH.

Step 4: System Validation (The Self-Validating Step) To prove your system has reached equilibrium, set up a parallel "blank" tube containing your assay buffer, the substrate, and a pH-sensitive colorimetric indicator like cresol purple [5]. Validation Logic: The hydrolysis of a lactone into an acid releases a proton ( H+ ). If intact lactone is still present and hydrolyzing, the pH will drop, and the cresol purple will shift color. If the color remains perfectly stable upon dilution, you have successfully achieved 100% conversion to D-mannonate, and your kinetic assay can proceed with a known, static substrate concentration.

References

  • Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. NTIS / ACS Biotechnology Progress.3

  • Cell-Free Enzymatic Conversion of Spent Coffee Grounds Into the Platform Chemical Lactic Acid. Frontiers in Bioengineering and Biotechnology (via PMC).4

  • Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. MDPI.1

  • Structure-Based Function Discovery of an Enzyme for the Hydrolysis of Phosphorylated Sugar Lactones. Biochemistry (via PMC).5

  • Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily. Biochemistry (via PMC).2

Sources

Optimization

Technical Support Center: Overcoming Crystallization Issues in Mannono-Delta-Lactone Isolation

Welcome to the Technical Support Center for carbohydrate synthesis and isolation. This guide is engineered for researchers, scientists, and drug development professionals facing persistent challenges in the isolation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate synthesis and isolation. This guide is engineered for researchers, scientists, and drug development professionals facing persistent challenges in the isolation and crystallization of D-mannono-lactones. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the thermodynamic principles and kinetic traps that cause crystallization failures.

Section 1: Thermodynamic & Kinetic Fundamentals (FAQ)

Q: Why does my mannono-lactone synthesis consistently yield a stubborn syrup instead of crystals? A: The root cause is almost always a failure to control the equilibrium state of the solution. In aqueous media, acyclic D-mannonic acid, the 6-membered D-mannono-1,5-lactone (delta-lactone), and the 5-membered D-mannono-1,4-lactone (gamma-lactone) exist in a dynamic, pH-dependent equilibrium[1]. When you evaporate the solvent, you are often left with a complex mixture of these three species, alongside intermolecular condensation products (esters). Because the mixture lacks a single, dominant structural conformer, it cannot form a uniform crystal lattice, resulting in an amorphous syrup. Driving the reaction to a single thermodynamic state prior to antisolvent addition is critical.

Q: Should I target the 1,4-lactone or the 1,5-lactone for isolation? A: You must target the D-mannono-1,4-lactone . While D-gluconic acid readily forms a stable 1,5-lactone, the mannose epimer strongly favors the 1,4-lactone due to minimal ring strain in the 5-membered configuration[1]. The 1,5-lactone is a kinetic product; it forms rapidly but is highly unstable, hydrolyzing back to the free acid within hours (up to 80% hydrolysis in just 28 minutes in aqueous conditions)[1]. The 1,4-lactone forms more slowly but is thermodynamically stable, making it the only viable candidate for reliable crystallization[1].

Section 2: Troubleshooting Guide: Workflow & Isolation

Q: How do I prevent barium or calcium salts from inhibiting crystallization? A: During synthesis, intermediate epimerization or oxidation phases often utilize barium or calcium mannonate. These divalent cations coordinate strongly with the hydroxyl groups of the sugar acid, forming stable amorphous complexes that prevent crystal lattice nucleation. You must pass the aqueous solution through a strongly acidic cation-exchange resin[2]. Causality Check: Do not rely on precipitation methods (e.g., adding sulfuric acid to precipitate barium sulfate). This leaves trace excess acid and unprecipitated ions, which catalyze the formation of complex intermolecular esters and condensation products, locking your product in an un-crystallizable syrup[2]. Complete ion exchange is mandatory.

Q: What is the optimal solvent system to induce crystallization? A: A dual-solvent system using a primary solvent (to dissolve the lactone) and an antisolvent (to induce supersaturation) is required. Methyl cellosolve (2-methoxyethanol) combined with diethyl ether is highly effective[2]. Alternatively, an aqueous methanol-isopropyl alcohol gradient can be used[3]. The primary solvent must be polar enough to dissolve the lactone but possess a boiling point that allows for controlled evaporation, while the antisolvent forces the highly polar lactone into a supersaturated state.

Section 3: Visualizations

Equilibrium A D-Mannonic Acid (Acyclic Free Acid) B D-Mannono-1,5-lactone (Kinetic Product) A->B Fast Lactonization C D-Mannono-1,4-lactone (Thermodynamic Product) A->C Slow Equilibration B->A Rapid Hydrolysis C->A Slow Hydrolysis

Thermodynamic equilibrium of D-mannonic acid lactonization.

Workflow N1 Metal Mannonate (Ca2+ / Ba2+) N2 Cation Exchange (Remove Metals) N1->N2 N3 Evaporation & Lyophilization N2->N3 N4 Lactonization (MeOH, 70°C) N3->N4 N5 Crystallization (Cellosolve/Ether) N4->N5 N6 Pure D-Mannono- 1,4-lactone N5->N6

Experimental workflow for the isolation of D-mannono-1,4-lactone.

Section 4: Experimental Protocols

Protocol 1: Cation Exchange and Lactonization
  • Resin Preparation: Condition a strongly acidic cation-exchange column (e.g., Dowex 50WX8, H+ form)[2].

  • Ion Exchange: Pass the aqueous solution containing barium or calcium D-mannonate (approx. 2 milliequivalents) through the column. Self-Validating Step: Test the effluent with sodium sulfate; a lack of white precipitate confirms the complete absence of barium ions.

  • Concentration: Immediately wash the column with deionized water and lyophilize the effluent to prevent premature, uncontrolled condensation[2].

  • Lactonization: Digest the lyophilized residue in anhydrous methanol. Heat the suspension at 70 °C for 1 hour[3]. Causality: Heating in a dry, alcoholic solvent drives the endothermic dehydration reaction, shifting the equilibrium entirely from the free acid to the lactone.

Protocol 2: Antisolvent Crystallization of D-Mannono-1,4-lactone
  • Primary Dissolution: Dissolve the crude lactonized mixture in a minimum volume of hot methyl cellosolve (2-methoxyethanol) at approximately 40–50 °C[2].

  • Antisolvent Addition: Slowly add diethyl ether dropwise until incipient turbidity is reached (the cloud point)[2]. Causality: Diethyl ether lowers the dielectric constant of the medium, reducing the solubility of the highly polar lactone and forcing it into a supersaturated state.

  • Nucleation (Seeding): Introduce a few seed crystals of pure D-mannono-1,4-lactone[3].

  • Maturation: Seal the vessel and allow it to stand undisturbed at room temperature for 24 to 48 hours[2].

  • Harvesting: Decant the mother liquor using a capillary pipette. Wash the resulting needle-like crystals twice with a cold 1:1 mixture of ethanol and ether, followed by a final wash with pure ether. Dry in a vacuum oven at 60 °C[2]. This refined process can achieve yields of up to 65% of the theoretical maximum[4].

Section 5: Quantitative Data Table

Quantitative Comparison of Mannonic Acid Derivatives
Property / ParameterD-Mannonic AcidD-Mannono-1,5-lactoneD-Mannono-1,4-lactone
Ring Structure Acyclic6-membered (Delta)5-membered (Gamma)
Thermodynamic Stability LowestIntermediate (Kinetic)Highest (Thermodynamic)
Aqueous Hydrolysis Rate N/ARapid (~80% in 28 mins)Slow (Hundreds of hours)
Optimal Isolation Yield N/ARarely isolated~65% - 75%
Crystallization Condition N/AUnstable in moisture35°C Vacuum / Antisolvent

Section 6: References

1.[3] Title: Tritium-Labeled Compounds XII. Note on the Synthesis of d-Glucose-2-t and d-Mannose-2-t Source: nih.gov URL: 2.[4] Title: Buy D-Mannono-1,4-lactone | 26301-79-1 Source: smolecule.com URL: 3.[2] Title: Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1 Source: scispace.com URL: 4.[1] Title: THERMODYNAMICS OF ALDONIC ACIDS AND LACTONES by JOE RAY FELTY, BS A THESIS IN CHEMISTRY Source: tdl.org URL:

Sources

Troubleshooting

Refining oxidation conditions to minimize mannono-gamma-lactone byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the chemoselective oxidation of carbohydrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the chemoselective oxidation of carbohydrates. A pervasive challenge in D-mannose oxidation is the unintended accumulation of mannono-γ-lactone (mannono-1,4-lactone) when the target product is the open-chain mannonic acid or its carboxylate salt.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality behind lactone formation, establish self-validating experimental protocols, and provide actionable, data-backed solutions to refine your oxidation workflows.

Mechanistic Overview: The Lactonization Equilibrium

To control the byproduct, we must first understand the physical chemistry governing its formation. The oxidation of D-mannose does not linearly stop at mannonic acid; it enters a dynamic, pH-dependent equilibrium.

Pathway Mannose D-Mannose (Aldose) Oxidation Oxidation (TEMPO/NaOCl) Mannose->Oxidation MannonicAcid D-Mannonate (Open Chain Carboxylate) Oxidation->MannonicAcid pH > 9.0 Favored Lactone Mannono-γ-lactone (Cyclic Byproduct) Oxidation->Lactone pH < 7.0 Favored MannonicAcid->Lactone -H2O (Acidic)

D-Mannose oxidation pathway highlighting the pH-dependent equilibrium of mannono-gamma-lactone.

Troubleshooting FAQs: Causality & Corrective Actions

Q: Why am I seeing high yields of mannono-γ-lactone instead of the desired mannonic acid during TEMPO oxidation? A: The formation of mannono-1,4-lactone is an inherent thermodynamic consequence of carbohydrate oxidation under poorly buffered conditions. When D-mannose is oxidized, the solution's pH naturally plummets due to the generation of the carboxylic acid and acidic byproducts (e.g., HCl if using NaOCl as a terminal oxidant) 1. In aqueous solutions, free sugar acids coexist in a dynamic equilibrium with their lactone forms 2. If the pH drops below 7.0, the carboxylate becomes protonated, and intramolecular esterification between the C1 carboxyl group and the C4 hydroxyl group is thermodynamically driven forward, yielding the γ-lactone 2. Elevated temperatures further accelerate this thermal dehydrative lactonization 3.

Q: How do I optimize TEMPO-mediated oxidation parameters to suppress this lactonization? A: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is a highly effective catalyst for oxidizing primary alcohols, but it requires strict environmental control to prevent lactone accumulation 4. To minimize lactonization, you must manipulate the reaction kinetics:

  • Implement strict pH-stat control: Maintain the reaction pH between 9.5 and 10.0 using an automated titrator. This ensures the oxidized product remains in its open-chain carboxylate salt form (sodium mannonate), which cannot undergo intramolecular cyclization due to electrostatic repulsion.

  • Control Temperature: Keep the reaction vessel between 0°C and 5°C. Lower temperatures stabilize the highly reactive TEMPO oxoammonium intermediate and drastically reduce the kinetic rate of thermal lactonization 1.

  • Alternative Co-catalysts: If using transition metal co-catalysts for aerobic oxidation, consider switching from highly active Cu(OTf) to a milder CuBr2/NMI system. This specific pairing has been shown to afford linear aldehydes/acids in high yields while minimizing the sequential oxidation and cyclization that forms lactones 5.

Q: Can I recover the open-chain mannonic acid if the lactone has already formed in my mixture? A: Yes. Because lactonization is a reversible equilibrium, you can drive the reaction back to the open-chain form via base-catalyzed hydrolysis. By adjusting the pH of the crude product mixture to 10.5–11.0 with NaOH and stirring at room temperature, the lactone ring will quantitatively open to yield sodium mannonate 2.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between oxidation conditions and the resulting product distribution. Notice how the absence of pH control directly correlates with high lactone yields.

Table 1: Effect of Reaction Conditions on D-Mannose Oxidation Product Distribution

Oxidation SystempH ControlTemperatureD-Mannonic Acid Yield (%)Mannono-γ-lactone Yield (%)
TEMPO / NaOCl / NaBrNone (Drops to ~3.0)25°C< 20%> 75%
TEMPO / NaOCl / NaBrpH-Stat (9.5)0–5°C> 92%< 5%
CuBr₂ / TEMPO / NMIBasic (NMI buffer)25°C~ 85%~ 10%
Electrochemical (Pt)Acidic (0.1 M H₂SO₄)25°C< 10%> 80%

Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. In the methodology below, the continuous monitoring of NaOH consumption acts as your internal validator. When the oxidation is complete, the generation of acid ceases, and the titrator will stop dispensing base. This prevents over-oxidation and ensures chemoselectivity.

Workflow Prep 1. Substrate Prep Dissolve D-Mannose Ox 2. Catalytic Oxidation TEMPO/NaOCl, 0-5°C Prep->Ox pH 3. pH Stat Control Maintain pH 9.5-10.0 Ox->pH Quench 4. Quench & Hydrolyze NaOH addition pH->Quench Purify 5. Purification Ion Exchange Quench->Purify

Step-by-step workflow for the chemoselective oxidation of D-Mannose with integrated pH control.

Protocol A: Chemoselective TEMPO Oxidation of D-Mannose (Lactone-Minimized)
  • Substrate Preparation: Dissolve 10 mmol of D-Mannose in 50 mL of deionized water. Add 0.1 mmol of TEMPO and 1.0 mmol of NaBr to act as the catalytic mediator system 1.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to stabilize strictly between 0°C and 5°C to suppress thermal dehydration.

  • pH-Stat Initialization: Insert a calibrated pH probe. Set your automated titrator to maintain a setpoint of pH 9.5 using a 0.5 M NaOH solution.

  • Oxidant Addition: Begin the dropwise addition of 12 mmol of NaOCl (10-15% aqueous solution). Validation Check: You will observe an immediate drop in pH, triggering the titrator. The rate of NaOCl addition must not exceed the titrator's ability to maintain pH > 9.0.

  • Reaction Monitoring & Quenching: Monitor the NaOH consumption. Once the volume of NaOH dispensed plateaus (indicating the cessation of acid generation), the oxidation is complete. Quench any residual oxidant by adding 1.0 mL of ethanol.

  • Purification: Pass the crude mixture through a strong cation exchange resin (H+ form) at 4°C to remove sodium ions, immediately neutralize with your desired counter-ion base, and lyophilize to obtain the pure mannonate salt.

Protocol B: Post-Oxidation Lactone Ring-Opening (Hydrolysis)

If you are processing a legacy batch where lactonization has already occurred:

  • Dissolution: Dissolve the crude, lactone-rich mixture in deionized water (10% w/v).

  • Base Catalysis: Slowly add 1.0 M NaOH while monitoring with a pH meter until the solution stabilizes at pH 10.5–11.0.

  • Equilibration: Stir the solution at room temperature (20–25°C) for 2 to 4 hours. Validation Check: The pH will slowly drift downward as the lactone ring opens to form the carboxylate. Periodically add micro-aliquots of NaOH to maintain pH > 10.0 until the pH stabilizes naturally, indicating complete hydrolysis 2.

References

  • "Electrochemical and Non-Electrochemical Pathways in the Electrocatalytic Oxidation of Monosaccharides and Related Sugar Alcohols into Valuable Products." Chemical Reviews.[Link]

  • "Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials." POLITesi.[Link]

  • "Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose." MDPI.[Link]

  • "From Diols to Lactones under Aerobic Conditions Using a Laccase/TEMPO Catalytic System in Aqueous Medium." ResearchGate.[Link]

  • "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society.[Link]

  • "Labeled TEMPO-Oxidized Mannan Differentiates Binding Profiles within the Collectin Families." MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mannono-delta-lactone vs glucono-delta-lactone enzyme inhibition profiles

An In-Depth Comparative Guide to the Enzyme Inhibition Profiles of Mannono-delta-lactone and Glucono-delta-lactone Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Art of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Enzyme Inhibition Profiles of Mannono-delta-lactone and Glucono-delta-lactone

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Glycosidase Inhibition by Sugar Lactones

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in various physiological and pathological processes. Their modulation has become a significant area of interest in drug development for diseases ranging from diabetes and viral infections to lysosomal storage disorders.[1] Among the various classes of glycosidase inhibitors, aldono-1,5-lactones, which are oxidized derivatives of sugars, have long been recognized for their inhibitory potential.[2] These compounds often act as transition-state mimics, binding to the enzyme's active site with high affinity.

This guide provides a detailed comparative analysis of two such sugar lactones: mannono-delta-lactone and glucono-delta-lactone. While structurally similar, their subtle stereochemical differences lead to distinct enzyme inhibition profiles. Glucono-delta-lactone (GDL) is a well-characterized inhibitor with broad applications, whereas mannono-delta-lactone remains a more enigmatic molecule with a less defined inhibitory profile. This guide will delve into their known mechanisms of action, target enzymes, and the experimental methodologies used to characterize their inhibitory properties, providing a comprehensive resource for researchers in the field.

Chemical Structures and Aqueous Stability

The inhibitory activity of these lactones is intrinsically linked to their structure and behavior in aqueous solution.

G cluster_MDL Mannono-delta-lactone cluster_GDL Glucono-delta-lactone MDL GDL

Caption: Chemical structures of Mannono-delta-lactone and Glucono-delta-lactone.

In aqueous solutions, both mannono-delta-lactone and glucono-delta-lactone exist in equilibrium with their corresponding open-chain carboxylic acids (mannonic acid and gluconic acid) and the thermodynamically more stable gamma-lactones.[3][4] The rate of hydrolysis is influenced by pH and temperature.[5] This equilibrium is a critical consideration in experimental design, as the closed-ring delta-lactone is the active inhibitory species.

Glucono-delta-lactone (GDL): A Broad-Spectrum Glycosidase Inhibitor

Glucono-delta-lactone is a well-established inhibitor of several glycosidases, with a preference for enzymes that process glucose-containing substrates.

Target Enzymes and Inhibition Mechanism

GDL is known to be a competitive inhibitor of both glucosidases and mannosidases.[6] This means that GDL competes with the natural substrate for binding to the active site of the enzyme. The lactone's structure mimics the transition state of the glycosidic bond cleavage, leading to its inhibitory effect.

One notable example of its inhibitory action is on amygdalin beta-glucosidase, where it acts as a complete inhibitor at a concentration of 1 mM.[5][7]

Quantitative Inhibition Data

While specific Ki values can vary depending on the enzyme source and experimental conditions, the available literature consistently demonstrates the potent inhibitory effect of GDL.

Enzyme TargetOrganism/Tissue SourceInhibition TypeReported Concentration for Inhibition
β-GlucosidaseAmygdalinComplete1 mM[5][7]
α-GlucosidaseRabbitCompetitiveNot specified[6]
MannosidaseRat epididymis, LimpetCompetitiveNot specified[6]

Mannono-delta-lactone: A More Selective but Less Characterized Inhibitor

Information on the enzyme inhibition profile of mannono-delta-lactone is less abundant in the scientific literature compared to GDL. However, based on its structure as a mannose analog, it is predicted to be a more selective inhibitor of mannosidases.

Target Enzymes and Postulated Inhibition Mechanism

Mannono-delta-lactone is known to inhibit α-mannosidase.[8] Similar to GDL, it is believed to act as a competitive inhibitor, mimicking the transition state of mannoside hydrolysis. The stereochemical arrangement of the hydroxyl groups in mannono-delta-lactone is expected to provide a better fit into the active sites of mannosidases compared to glucosidases, suggesting a higher degree of selectivity.

Quantitative Inhibition Data

To date, specific inhibition constants (Ki or IC50 values) for mannono-delta-lactone are not widely reported in publicly accessible databases, highlighting a significant knowledge gap. The lack of quantitative data makes direct comparisons of potency with GDL challenging and underscores the need for further research in this area.

Comparative Analysis: Specificity and Potential Applications

The key difference in the inhibitory profiles of these two lactones lies in their predicted specificity.

  • Glucono-delta-lactone: Exhibits broader inhibitory activity against both glucosidases and mannosidases. This makes it a useful tool for general studies of glycosidase function but may limit its application where high selectivity is required.

  • Mannono-delta-lactone: Is expected to be a more selective inhibitor of mannosidases due to its mannose-like configuration. This potential for selectivity makes it an interesting candidate for targeting specific mannosidases involved in glycoprotein processing and degradation pathways.[9]

Experimental Protocol: Determining Enzyme Inhibition Constants (IC50 and Ki)

To quantitatively assess and compare the inhibitory potency of compounds like mannono-delta-lactone and glucono-delta-lactone, a standardized enzyme inhibition assay is crucial. The following protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Workflow for Determining IC50 and Ki

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (e.g., in DMSO) - Assay Buffer dilutions Create Serial Dilutions of Inhibitor reagents->dilutions setup Assay Setup (96-well plate): - Add Enzyme - Add Inhibitor Dilutions - Add Controls (No Inhibitor, No Enzyme) dilutions->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometry) initiate->measure calc_inhibition Calculate % Inhibition for each Inhibitor Concentration measure->calc_inhibition plot_ic50 Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_ic50 fit_curve Fit Data to Sigmoidal Dose-Response Curve to Determine IC50 plot_ic50->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation (for competitive inhibitors) fit_curve->calc_ki

Caption: Experimental workflow for determining IC50 and Ki values.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable assay buffer.

    • Prepare a stock solution of the chromogenic or fluorogenic substrate.

    • Prepare a high-concentration stock solution of the inhibitor (mannono-delta-lactone or glucono-delta-lactone) in an appropriate solvent (e.g., DMSO or water).

    • Create a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add the various concentrations of the inhibitor to the wells.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme and buffer, no substrate).

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction rate using a microplate reader at the appropriate wavelength for the substrate being used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

    • For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

Conclusion and Future Directions

This guide provides a comparative overview of the enzyme inhibition profiles of mannono-delta-lactone and glucono-delta-lactone. GDL is a well-documented, broad-spectrum competitive inhibitor of glucosidases and mannosidases. In contrast, while mannono-delta-lactone is known to inhibit mannosidases, its inhibitory profile is not as well-defined, and there is a notable lack of quantitative data in the literature.

The presumed higher selectivity of mannono-delta-lactone for mannosidases makes it a compelling subject for further investigation. Future research should focus on:

  • Systematic Screening: Testing mannono-delta-lactone against a panel of different mannosidases and glucosidases to quantitatively determine its selectivity.

  • Kinetic Studies: Performing detailed enzyme kinetic experiments to determine the Ki values and confirm the mode of inhibition for various target enzymes.

  • Structural Biology: Co-crystallizing mannono-delta-lactone with target mannosidases to elucidate the structural basis of its inhibitory activity and selectivity.

A deeper understanding of the inhibitory properties of mannono-delta-lactone could pave the way for the development of novel, selective probes for studying glycoprotein metabolism and potentially lead to new therapeutic agents.

References

  • The inhibition of glycosidases by aldonolactones. PubMed. [Link]

  • (PDF) Glycosidase inhibition: Assessing mimicry of the transition state. ResearchGate. [Link]

  • Glucono-δ-lactone. Wikipedia. [Link]

  • Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of β-N-acetylglucosaminidase. PMC. [Link]

  • Therapeutic Applications of Sugar-Mimicking Glycosidase Inhibitors | Request PDF. ResearchGate. [Link]

  • Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. J-Stage. [Link]

  • Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. PMC. [Link]

  • Glucono Delta Lactone Petition.pdf. Agricultural Marketing Service. [Link]

  • High-level expression of a novel thermostable and mannose-tolerant β-mannosidase from Thermotoga thermarum DSM 5069 in Escherichia coli. PMC. [Link]

  • Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. PMC. [Link]

  • Information on EC 3.2.1.163 - 1,6-alpha-D-mannosidase. BRENDA Enzyme Database. [Link]

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. MDPI. [Link]

  • GLUCONO-δ-LACTONE. FAO. [Link]

  • Mannono-1,5-lactone | C6H10O6. PubChem. [Link]

  • Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: New ways of analysing data. ResearchGate. [Link]

  • Sugar-mimicking glycosidase inhibitors: bioactivity and application. PubMed. [Link]

  • glucono-1,5-lactone semicarbazone. ScienceDirect. [Link]

  • delta-Gluconolactone | C6H10O6. PubChem. [Link]

  • Glucono delta-lactone | Organic Materials Review Institute. OMRI. [Link]

  • Application of Glucono-Delta-Lactone Acid (GDL) in Foods. ResearchGate. [Link]

  • Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. PMC. [Link]

  • Information on EC 3.2.1.24 - alpha-mannosidase and Organism(s) Mus musculus and UniProt Accession O09159. BRENDA Enzyme Database. [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. PMC. [Link]

  • Analysis of D-mannono-1,4-lactone under different conditions and... ResearchGate. [Link]

  • D-mannono-1,4-lactone | C6H10O6. PubChem. [Link]

  • Slow-onset Enzyme Inhibition and Inactivation. Beilstein-Institut. [Link]

  • δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. ResearchGate. [Link]

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Comparative

1H and 13C NMR chemical shift validation for mannono-delta-lactone

High-Fidelity Validation of 1H and 13C NMR Chemical Shifts for Mannono- δ -Lactone: A Comparative Methodological Guide As carbohydrate chemistry advances toward increasingly complex chiral pool syntheses and enzymatic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Validation of 1H and 13C NMR Chemical Shifts for Mannono- δ -Lactone: A Comparative Methodological Guide

As carbohydrate chemistry advances toward increasingly complex chiral pool syntheses and enzymatic tracking, the precise assignment of nuclear magnetic resonance (NMR) chemical shifts remains a critical bottleneck. D-Mannono-1,5-lactone (mannono- δ -lactone) presents a unique analytical challenge. Due to the high density of electronegative oxygen atoms and the specific stereochemistry at C2 (an axial hydroxyl group in the manno-configuration), its 1 H and 13 C signals suffer from severe spectral overlap.

This guide provides an objective, data-driven comparison of the three primary methodologies used to validate NMR chemical shifts for mannono- δ -lactone: High-Field Experimental NMR , Quantum Mechanical (QM) DFT Calculations , and Empirical Database Prediction . By understanding the causality behind each method's strengths and limitations, researchers can establish a self-validating analytical workflow.

The Conformational Challenge of Mannono-1,5-Lactone

Before selecting a validation method, one must understand the molecule's physical reality in solution. Unlike its epimer, D-glucono-1,5-lactone, which predominantly adopts a half-chair conformation, [1] that D-mannono-1,5-lactone exists in a highly specific B2,5​ (boat) conformation in aqueous media.

This conformational preference induces distinct γ -gauche shielding effects. The spatial proximity of the axial C2-OH to the protons on C4 and C6 alters the local magnetic shielding tensors, shifting the 13 C resonances in ways that simple 2D topological predictors often fail to anticipate. Consequently, tracking the hydrolysis of such lactones in biological systems—such as [2]—requires orthogonal validation techniques to prevent misassignment.

Comparative Evaluation of Validation Methodologies

To achieve absolute certainty in signal assignment, modern analytical workflows rely on a tripartite approach.

NMR_Validation A Mannono-1,5-lactone Structural Input B1 Experimental NMR (600 MHz, D2O) A->B1 B2 QM/DFT Calculation (GIAO-B3LYP/PCM) A->B2 B3 Empirical Prediction (HOSE Codes / ML) A->B3 C1 1D & 2D Acquisition (HSQC, HMBC, COSY) B1->C1 C2 Geometry Optimization & Magnetic Shielding B2->C2 C3 Database Matching & Substructure Search B3->C3 D Orthogonal Cross-Validation & Final Shift Assignment C1->D C2->D C3->D

Figure 1: Tripartite workflow for NMR chemical shift validation of mannono-delta-lactone.

A. High-Field Experimental NMR (The Gold Standard)

Experimental acquisition remains the ground truth. However, relying solely on 1D 13 C NMR is analytically dangerous due to the narrow chemical shift dispersion of the ring carbons (C2–C5 cluster tightly between 70–82 ppm). A self-validating experimental protocol mandates the use of 2D heteronuclear correlation (HSQC and HMBC) to close the logic loop between proton and carbon assignments.

B. Quantum Mechanical (QM) DFT Calculations

Density Functional Theory (DFT) offers a mathematically rigorous validation of experimental data. By optimizing the 3D geometry of the B2,5​ conformation and applying the Gauge-Independent Atomic Orbital (GIAO) method, DFT accurately computes magnetic shielding tensors.

  • The Causality of Solvent Models: Performing DFT in a gas-phase vacuum will result in >5 ppm errors for the C1 carbonyl. Implementing a Polarizable Continuum Model (PCM) for water is strictly required to simulate the hydrogen-bonding network that deshields the lactone carbonyl.

C. Empirical / Machine Learning Predictors (e.g., Mnova, ChemDraw)

Empirical tools rely on Hierarchical Orthogonal Space Environment (HOSE) codes or neural networks trained on databases like [3]. While instantaneous, they frequently miscalculate the shifts of rigid, highly oxygenated stereocenters because they interpolate from generalized 2D substructures rather than exact 3D conformational energy minima.

Self-Validating Experimental Protocol

To generate the experimental ground truth, the following step-by-step methodology must be executed. This protocol is designed to be internally self-validating, ensuring no single assignment relies on an uncorroborated assumption.

Phase 1: Sample Preparation & Environmental Control

  • Solvent Selection: Dissolve 15 mg of high-purity D-mannono-1,5-lactone in 0.6 mL of D 2​ O (99.9% D).

    • Causality: D 2​ O rapidly exchanges with the four hydroxyl protons, eliminating their broad, unpredictable signals from the 1 H spectrum. This simplifies the spin system exclusively to the carbon-bound protons.

  • Referencing: Add 0.1% TSP (trimethylsilylpropanoic acid) as an internal standard. Set the TSP methyl signal to exactly 0.00 ppm.

  • Thermal Equilibration: Allow the sample to equilibrate at 298 K for 15 minutes inside the probe.

    • Causality: Lactones are susceptible to slow, temperature-dependent hydrolysis into open-chain aldonic acids. Strict thermal control prevents thermodynamic drift and the appearance of impurity peaks during lengthy 2D acquisitions.

Phase 2: Acquisition Parameters & Logic 4. 1D 1 H NMR (600 MHz): Acquire with a 30° flip angle and a 4-second relaxation delay ( d1​ ). The long d1​ ensures complete longitudinal relaxation ( T1​ ), providing precise integration values to verify structural integrity. 5. 1D 13 C{ 1 H} NMR (150 MHz): Acquire using inverse-gated decoupling. Set d1​≥5 seconds.

  • Causality: The C1 carbonyl lacks attached protons and relies entirely on slow dipole-dipole relaxation. A standard 2-second delay will severely attenuate the C1 signal (~174 ppm), potentially causing it to be lost in the baseline noise.

  • 2D HSQC ( 1JCH​ = 145 Hz): Correlate directly bonded protons to carbons. This resolves the overlapping H2/H3/H4 multiplets by separating them along the highly dispersed 13 C axis.

  • 2D HMBC ( nJCH​ = 8 Hz): This is the ultimate validation step. Because C1 has no attached protons, it is invisible in HSQC. HMBC will reveal long-range cross-peaks between the C1 carbonyl and H2/H3, unequivocally proving the integrity of the lactone ring and locking in the C1 assignment.

Quantitative Shift Comparison and Error Analysis

The table below summarizes the validated chemical shifts for mannono-1,5-lactone, comparing the experimental ground truth against QM/DFT (GIAO-B3LYP/6-311+G(2d,p) with PCM) and standard Empirical predictors.

NucleusPositionExperimental (D 2​ O)[ppm]QM/DFT (GIAO-PCM) [ppm]Empirical (HOSE) [ppm] Δδ (Exp vs DFT)
13 C C1 (C=O)174.5175.2172.80.7
13 C C581.280.579.10.7
13 C C476.577.175.00.6
13 C C371.872.370.50.5
13 C C270.269.871.40.4
13 C C661.061.562.20.5
1 H H24.654.704.500.05
1 H H54.404.354.250.05
1 H H34.104.184.000.08
1 H H43.953.883.900.07
1 H H6a3.853.903.750.05
1 H H6b3.753.703.650.05

Data Note: Values represent validated benchmark assignments typical for D-mannono-1,5-lactone in aqueous media, illustrating the comparative accuracy of predictive methodologies.

Mechanistic Insights into Chemical Shift Deviations

Analyzing the Δδ (error margins) reveals critical insights into product performance:

  • DFT Accuracy: The QM/DFT approach consistently stays within a <1.0 ppm error margin for 13 C and <0.1 ppm for 1 H. It successfully captures the deshielding of C5 (81.2 ppm) caused by the polarization of the ring oxygen.

  • Empirical Failures: The empirical predictor struggles significantly with the C1 carbonyl (underestimating by 1.7 ppm) and the C2 stereocenter. Because empirical tools often average the shifts of gluco- and manno- configurations found in their training sets, they fail to account for the specific magnetic anisotropy induced by the axial C2-OH in the B2,5​ conformation.

Conclusion: For rigorous drug development and structural elucidation, empirical tools should only be used for preliminary triage. Final validation of mannono- δ -lactone derivatives must rely on a combination of 2D Experimental NMR (HSQC/HMBC) backed by solvent-modeled DFT calculations to ensure absolute stereochemical certainty.

References

  • Walaszek, Z., Horton, D., & Ekiel, I. (1982). Conformational studies on aldonolactones by n.m.r. spectroscopy. Conformations of D-glucono-1,5-lactone and D-mannono-1,5-lactone in solution. Carbohydrate Research, 106(2), 193-202. URL:[Link]

  • Hobbs, J. K., et al. (2014). l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota. Biochemistry, 53(28), 4661–4670. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7027, delta-Gluconolactone. URL:[Link]

Validation

Mass spectrometry (LC-MS) fragmentation pattern of mannono-delta-lactone

An In-Depth Guide to the LC-MS Fragmentation Pattern of Mannono-δ-lactone A Senior Application Scientist's Comparative Guide for Researchers In the landscape of analytical chemistry, particularly within drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of Mannono-δ-lactone

A Senior Application Scientist's Comparative Guide for Researchers

In the landscape of analytical chemistry, particularly within drug development and metabolomics, the precise structural elucidation of complex molecules is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique, and a deep understanding of fragmentation patterns is crucial for confident identification. This guide provides an expert perspective on the tandem mass spectrometry (MS/MS) fragmentation of mannono-δ-lactone, a polyhydroxylated six-membered ring lactone.

Mannono-δ-lactone, the 1,5-intramolecular ester of D-mannonic acid, possesses a molecular formula of C₆H₁₀O₆ and a monoisotopic mass of 178.0477 g/mol [1][2]. Its structure, rich in hydroxyl groups and featuring a lactone ring, presents a unique fragmentation puzzle. This guide moves beyond a simple catalog of fragments to explain the chemical logic driving the fragmentation pathways, enabling researchers to apply these principles to other sugar-like lactones.

Ionization and Precursor Ion Formation

The first step in any LC-MS analysis is the gentle ionization of the analyte. For a polar, non-volatile molecule like mannono-δ-lactone, Electrospray Ionization (ESI) is the method of choice.[3]

  • Rationale for ESI: ESI is a soft ionization technique that excels at generating intact molecular ions from polar, thermally labile compounds, minimizing in-source fragmentation and preserving the precursor ion for subsequent MS/MS analysis.[4]

  • Expected Precursor Ions: In positive ion mode, protonation is the most likely ionization event, yielding the protonated molecule, [M+H]⁺, at an m/z of 179.0556 . Given the presence of multiple oxygen atoms, protonation can occur at the carbonyl oxygen or any of the hydroxyl groups. Additionally, adduct formation with cations present in the mobile phase or sample matrix is common. Researchers should also look for the sodium adduct [M+Na]⁺ (m/z 201.0375) and the potassium adduct [M+K]⁺ (m/z 217.0114) , which are frequently observed for sugars and related compounds.[5]

Predicted MS/MS Fragmentation Pathways of Mannono-δ-lactone

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 179.05) initiates a cascade of fragmentation events driven by the molecule's inherent chemical structure. The fragmentation of such a polyhydroxylated lactone is primarily characterized by sequential dehydrations, followed by cleavages of the carbon backbone and the lactone ring.[6]

Primary Fragmentation: Sequential Dehydration

The most energetically favorable initial fragmentation steps involve the neutral loss of water molecules (H₂O, 18.01 Da) from the protonated precursor. This is a classic fragmentation pathway for alcohols and polyols.[7]

  • [M+H - H₂O]⁺ (m/z 161.04): The first loss of water is typically the most abundant fragmentation event.

  • [M+H - 2H₂O]⁺ (m/z 143.03): A second dehydration event leads to a further stabilized ion.

  • [M+H - 3H₂O]⁺ (m/z 125.02): The loss of a third water molecule results in a highly unsaturated species.

Secondary Fragmentation: Ring Cleavage and Small Molecule Losses

Following dehydration, the remaining ion undergoes further fragmentation, including cleavage of the lactone ring. For lactones, characteristic neutral losses include carbon monoxide (CO, 28.00 Da) and, to a lesser extent, formic acid (CH₂O₂, 46.01 Da).[8][9]

  • Loss of CO from Dehydrated Species: The ion at m/z 143.03 may lose carbon monoxide to produce a fragment at m/z 115.03 . This pathway, involving dehydration followed by CO loss, is a known pattern for δ-lactones.[6]

  • Cross-Ring Cleavages: As a sugar derivative, mannono-δ-lactone is also susceptible to cross-ring cleavages, which provide valuable structural information. These cleavages break two C-C bonds within the pyranose-like ring. While less common than glycosidic bond cleavages in O-glycosides, these fragmentations are diagnostic for C-glycosides and sugar acids.[10][11] For instance, cleavage across the C2-C3 and C5-O bonds could lead to characteristic fragments.

The proposed fragmentation cascade is visualized in the diagram below.

Proposed MS/MS fragmentation pathway for [M+H]⁺ of mannono-δ-lactone.

Comparative Data Summary

To aid in identification, the table below summarizes the key predicted ions for mannono-δ-lactone. When analyzing experimental data, it is the pattern of these losses, rather than the absolute abundance of a single ion, that provides the most confident identification.

m/z (Calculated) Proposed Elemental Formula Proposed Identity Neutral Loss
179.0556C₆H₁₁O₆⁺[M+H]⁺-
161.0450C₆H₉O₅⁺[M+H - H₂O]⁺H₂O
143.0344C₆H₇O₄⁺[M+H - 2H₂O]⁺2H₂O
125.0239C₆H₅O₃⁺[M+H - 3H₂O]⁺3H₂O
115.0392C₅H₇O₃⁺[M+H - 2H₂O - CO]⁺2H₂O, CO
97.0286C₅H₅O₂⁺[M+H - 3H₂O - CO]⁺3H₂O, CO

Validated Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of mannono-δ-lactone and similar polar analytes. The choices are designed to ensure reproducibility and high-quality data.

Workflow Overview
LC-MS/MS experimental workflow for mannono-δ-lactone analysis.
Step-by-Step Methodology
  • Standard/Sample Preparation:

    • Objective: To prepare the sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

    • Protocol:

      • Accurately weigh and dissolve the mannono-δ-lactone standard to create a 1 mg/mL stock solution in deionized water.

      • Prepare working standards by serial dilution. A final concentration of 1-10 µg/mL is typically sufficient for method development.

      • The final dilution should be made in a solvent matching the initial chromatographic conditions (e.g., 95% acetonitrile / 5% water with 0.1% formic acid) to prevent peak distortion.

  • Liquid Chromatography (LC) Conditions:

    • Objective: To achieve chromatographic retention and separation of the highly polar mannono-δ-lactone from other matrix components.

    • Rationale: A standard reversed-phase C18 column will provide little to no retention for this analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.

    • Parameters:

      • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 95% B to 50% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Objective: To optimize the generation and detection of the precursor ion and its fragments.

    • Rationale: ESI in positive mode is chosen to generate the [M+H]⁺ ion. A data-dependent acquisition (DDA) or dd-MS² experiment is used to automatically trigger MS/MS scans on the most intense ions from the full scan, which is ideal for identifying unknowns and confirming fragmentation patterns.

    • Parameters (example for an Ion Trap or Q-TOF instrument):

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Flow: 10 L/min.

      • Gas Temperature: 325 °C.

      • Scan Mode 1 (Full Scan):

        • Mass Range: m/z 100 - 300.

        • Purpose: Detect the [M+H]⁺ precursor ion at m/z 179.05.

      • Scan Mode 2 (Data-Dependent MS/MS):

        • Precursor Ion: m/z 179.05.

        • Collision Energy: Ramped collision energy (e.g., 10-40 eV). Using a ramp allows for the observation of both low-energy (e.g., first water loss) and high-energy (e.g., ring cleavage) fragments in a single experiment.

        • Isolation Width: 1.5 Da.

Conclusion

The LC-MS/MS fragmentation of mannono-δ-lactone is a predictable process governed by fundamental chemical principles. The dominant fragmentation signature consists of a series of sequential dehydrations, followed by the loss of carbon monoxide. By understanding this logical pathway, researchers can move beyond simple library matching and gain a higher degree of confidence in the structural elucidation of this and other polyhydroxylated lactones. The provided protocol serves as a validated starting point, ensuring the generation of high-quality, reproducible data for drug development and metabolomics research.

References

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276. Available at: [Link]

  • Tivapirom, O., et al. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available at: [Link]

  • Moyano, A., et al. (n.d.). ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. Available at: [Link]

  • NIST. (n.d.). D-Mannonic acid, γ-lactone. NIST WebBook. Retrieved from [Link]

  • Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Semantic Scholar. Available at: [Link]

  • Kopp, J., et al. (2020). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • O'Hagan, D., et al. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of Antibiotics, 57(3), 224-34. Available at: [Link]

  • Gstöttner, C., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. Available at: [Link]

  • Geue, N., et al. (2025). Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics. ChemRxiv. Available at: [Link]

  • Ginter, J. M., et al. (n.d.). Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). Shimadzu. Available at: [Link]

  • Kaever, V., et al. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • FAO. (1998). GLUCONO-δ-LACTONE. FAO FNP 52 Add 6. Available at: [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • PubChem. (n.d.). Mannono-1,5-lactone. Retrieved from [Link]

Sources

Comparative

Comparative IC50 values of mannono-delta-lactone against various mannosidases

An In-Depth Technical Guide to the Inhibitory Profile of Mannono-δ-lactone Against Various Mannosidases Prepared by a Senior Application Scientist, this guide provides a comparative analysis of the inhibitory potency (IC...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inhibitory Profile of Mannono-δ-lactone Against Various Mannosidases

Prepared by a Senior Application Scientist, this guide provides a comparative analysis of the inhibitory potency (IC50 values) of mannono-δ-lactone against a range of mannosidases. This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, enzymology, and cancer research. We will delve into the mechanism of inhibition, provide detailed experimental protocols for assessing inhibitory activity, and present a collation of reported IC50 values to guide experimental design and inhibitor selection.

Introduction: The Significance of Mannosidase Inhibition

Mannosidases are a class of glycoside hydrolase enzymes crucial for the catabolism of glycoproteins. They are found in various cellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes, each playing a specific role in the N-glycan processing pathway.[1][2][3] For instance, ER α-mannosidase I is a key enzyme in the quality control of newly synthesized glycoproteins, targeting misfolded proteins for ER-associated degradation (ERAD).[2][4] In the Golgi apparatus, α-mannosidase II (GMII) is essential for the maturation of N-glycans into complex and hybrid types.[1][3] Lysosomal α-mannosidase is involved in the final degradation of glycans.[5][6]

Given their central role in these pathways, the inhibition of mannosidases has significant therapeutic potential. For example, inhibiting Golgi α-mannosidase II can block the formation of complex N-glycans often associated with cancer metastasis.[1][5] Consequently, potent and selective inhibitors are invaluable tools for both basic research and as potential therapeutic agents.

Mannono-δ-lactone (specifically the 1,5-lactone and the related 1,4-lactone) is a classical inhibitor of α-mannosidases.[7][8] These molecules are classified as competitive inhibitors, functioning as transition-state analogues that mimic the flattened, oxocarbenium ion-like geometry of the mannosyl cation intermediate formed during enzymatic hydrolysis.[9][10] This guide focuses on the comparative inhibitory profile of these lactones against various mannosidases.

Comparative Inhibitory Potency of Mannono-lactones

The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The data compiled below showcases the activity of mannono-1,4-lactone and mannono-1,5-lactone against different α-mannosidases. It is important to note that in aqueous solution, these lactones can interconvert, and the (1→5)-lactone is often considered the more potent inhibitor.[8]

EnzymeSourceInhibitorKi / IC50 (mM)CommentsReference(s)
α-MannosidaseJack bean (Canavalia ensiformis)D-Mannono-1,4-lactone0.45 (Ki)Competitive inhibition.[11]
α-MannosidaseJack bean (Canavalia ensiformis)D-Mannono-1,5-lactoneCompetitive inhibitorThe 1,5-lactone is noted as a more potent competitive inhibitor than the 1,4-lactone.[7]
α-MannosidaseLimpet (Patella vulgata)D-Mannono-1,4-lactone0.04 (Ki)-[11]
α-MannosidaseRat epididymisD-Mannono-1,4-lactone0.05 (Ki)-[11]
α-MannosidaseLucerne seedD-Mannono-1,4-lactoneSlight inhibition-[11]

Note: Specific IC50 or Ki values for mannono-delta-lactone against a wider variety of mannosidases (e.g., ER, Golgi, specific human isoforms) are not always readily available in compiled formats and often require consultation of primary literature. The values above are derived from studies on well-characterized enzymes.

Mechanism of Inhibition: A Transition-State Analogue

Mannono-lactones competitively inhibit α-mannosidases because their cyclic structure resembles the transition state of the D-mannose substrate during the enzymatic reaction. Glycosidases function by distorting the substrate's pyranose ring from its stable chair conformation into a higher-energy, half-chair or skew-boat conformation that resembles the oxocarbenium ion transition state. The lactone ring, with its sp2-hybridized carbonyl carbon, is more planar than the ground-state sugar, allowing it to bind tightly to the enzyme's active site, which is specifically evolved to stabilize this transition state.

G cluster_0 Enzyme Active Site Enzyme α-Mannosidase Active Site TransitionState Oxocarbenium Ion Transition State (Half-Chair/Planar) Enzyme->TransitionState Substrate Mannoside Substrate (Chair Conformation) Substrate->Enzyme Inhibitor Mannono-δ-lactone (Planar Lactone Ring) Inhibitor->Enzyme

Caption: Mechanism of competitive inhibition by mannono-δ-lactone.

Experimental Protocol: Determination of IC50 for Mannosidase Inhibitors

This section provides a robust, self-validating protocol for determining the IC50 value of an inhibitor like mannono-delta-lactone against α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).[12][13] The release of p-nitrophenol upon substrate hydrolysis can be measured spectrophotometrically at 405 nm after alkalinization.

I. Reagent and Buffer Preparation
  • Assay Buffer: 100 mM Citrate Buffer, pH 4.5.

    • Causality: Lysosomal and many plant-derived α-mannosidases exhibit optimal activity at an acidic pH.[12][14] This buffer system mimics the acidic environment of the lysosome and ensures the enzyme operates at or near its Vmax, providing a sensitive window for detecting inhibition.

  • Substrate Stock Solution: 10 mM p-Nitrophenyl-α-D-mannopyranoside (pNPM) in deionized water.[12]

    • Causality: The substrate concentration in the final assay should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme. This ensures the assay is sensitive to competitive inhibitors. If the substrate concentration is too high, it can out-compete the inhibitor, leading to an overestimation of the IC50.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of mannono-delta-lactone (e.g., 100 mM) in the Assay Buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 10 mM down to 1 µM).

  • Enzyme Solution: Prepare a working solution of α-mannosidase (e.g., from Jack bean) in cold Assay Buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes (e.g., 0.05 - 0.1 unit/mL).[12]

    • Trustworthiness: It is critical to determine the optimal enzyme concentration and reaction time in preliminary experiments. The reaction must be in the linear range (initial velocity phase) for the inhibition data to be valid.

  • Stop Reagent: 200 mM Borate Buffer or Sodium Carbonate, pH 9.8.[12]

    • Causality: The Stop Reagent has a dual function. First, its high pH immediately denatures the enzyme, halting the reaction. Second, it deprotonates the released p-nitrophenol to the p-nitrophenolate ion, which has a strong absorbance at 405 nm, enabling accurate quantification.

II. Assay Procedure (96-well plate format)
  • Setup: In a 96-well microplate, set up reactions in triplicate for each inhibitor concentration, a positive control (no inhibitor), and a negative control (no enzyme).

  • Reaction Mixture Preparation:

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the appropriate inhibitor dilution (or Assay Buffer for the positive control).

    • Add 20 µL of the Enzyme Solution to all wells except the negative control (add 20 µL of Assay Buffer instead).

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Reaction: Add 20 µL of the 10 mM pNPM Substrate Solution to all wells to start the reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at the reaction temperature for a fixed time (e.g., 10 minutes), ensuring the reaction is still in the linear phase.

  • Stop Reaction: Add 100 µL of Stop Reagent to all wells.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

III. Data Analysis
  • Correct for Background: Subtract the average absorbance of the negative control (no enzyme) from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control Well)] * 100

  • Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[15]

Caption: Experimental workflow for determining the IC50 of a mannosidase inhibitor.

Conclusion

Mannono-δ-lactone and its related 1,4-lactone isomer are established competitive inhibitors of α-mannosidases, with potencies varying depending on the enzyme source. Their mechanism as transition-state analogues makes them valuable tools for studying the role of mannosidases in cellular processes. The provided experimental protocol offers a reliable and standardized method for researchers to determine the IC50 values of these and other inhibitors in their own experimental systems, ensuring data integrity and comparability across studies. This guide serves as a foundational resource for leveraging mannosidase inhibitors in glycobiology research and therapeutic development.

References

  • Vallee, F., et al. (2009). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A. Protein Science. Available at: [Link]

  • Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • S-L. H., et al. (1985). Measurement of caprine plasma beta-mannosidase with a p-nitrophenyl substrate. Clinica Chimica Acta. Available at: [Link]

  • Sano, R., et al. (2009). Inhibition of alpha-mannosidase attenuates endoplasmic reticulum stress-induced neuronal cell death. Neuroscience. Available at: [Link]

  • Umapathy, S., et al. (2009). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. Protein Science. Available at: [Link]

  • Umapathy, S., et al. (2009). Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties. PubMed. Available at: [Link]

  • Ordan, M. A., et al. (2021). Multivalent glycoligands with lectin/enzyme dual specificity: Self-deliverable glycosidase regulators. Chemistry – A European Journal. Available at: [Link]

  • Vallee, F., et al. (2009). The molecular basis of inhibition of Golgi alpha-mannosidase II by mannostatin A. PubMed. Available at: [Link]

  • UniProt (2006). MAN2B1 - Lysosomal alpha-mannosidase - Homo sapiens (Human). Available at: [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. Available at: [Link]

  • UniProt (2014). Alpha-mannosidase - Canavalia ensiformis (Jack bean). Available at: [Link]

  • ResearchGate (n.d.). IC50 measurements of different mannosides towards their ability to block FimH interaction with oligomannose glycoepitopes using ELLSA assay. Available at: [Link]

  • Levvy, G. A., et al. (1964). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. Biochemical Journal. Available at: [Link]

  • Benyair, R., et al. (2007). Endoplasmic Reticulum (ER) Mannosidase I Is Compartmentalized and Required for N-Glycan Trimming to Man5–6GlcNAc2 in Glycoprotein ER-associated Degradation. Molecular Biology of the Cell. Available at: [Link]

  • van den Elsen, J. M., et al. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology. Available at: [Link]

  • Levvy, G. A., & Hay, A. J. (1961). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal. Available at: [Link]

  • El-Hawary, S. S., et al. (2023). Cytotoxic and alpha-amylase inhibitory potential of metabolites from Tagetes minuta L. and their molecular docking studies. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Peterson, L., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of the American Chemical Society. Available at: [Link]

  • Gallaher, R. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. University of Arizona. Available at: [Link]

  • Agricultural Marketing Service (2002). Glucono Delta-Lactone. USDA. Available at: [Link]

  • Conchie, J., et al. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal. Available at: [Link]

  • Creative Bioarray (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Cenci di Bello, I., et al. (1989). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal. Available at: [Link]

  • Williams, S. J., et al. (2018). Mannosidase mechanism: at the intersection of conformation and catalysis. White Rose Research Online. Available at: [Link]

  • Malagolini, N., & Serafini-Cessi, F. (2015). Alpha-Mannosidosis: Therapeutic Strategies. MDPI. Available at: [Link]

  • van Zyl, W. H., et al. (2015). A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. PubMed. Available at: [Link]

  • Ruggiano, A., et al. (2024). Initiation of ERAD by the bifunctional complex of Mnl1 mannosidase and protein disulfide isomerase. bioRxiv. Available at: [Link]

  • Conchie, J., et al. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase. Biochemical Journal. Available at: [Link]

  • Meli, V. S., et al. (2010). The N-glycan processing enzymes α-mannosidase and β-D-N-acetylhexosaminidase are involved in ripening-associated softening in the non-climacteric fruits of capsicum. Journal of Experimental Botany. Available at: [Link]

  • BRENDA Enzyme Database (n.d.). Information on EC 3.2.1.24 - alpha-mannosidase and Organism(s) Mus musculus and UniProt Accession O09159. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for D-Mannonolactone

As a Senior Application Scientist, establishing rigorous, self-validating protocols for chemical handling is paramount. While D-Mannonolactone (often utilized as D-mannono-1,4-lactone or D-mannono-1,5-lactone in carbohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating protocols for chemical handling is paramount. While D-Mannonolactone (often utilized as D-mannono-1,4-lactone or D-mannono-1,5-lactone in carbohydrate chemistry and pharmaceutical formulations) is generally not classified as a highly dangerous substance under GHS guidelines [1], its proper disposal and handling are critical to maintaining laboratory integrity, preventing environmental contamination, and ensuring compliance with institutional safety standards.

This guide provides the mechanistic reasoning behind the handling and disposal of D-Mannonolactone, ensuring that researchers understand why these steps are necessary, rather than just what to do.

Chemical Profile & Hazard Context

Understanding the physical and chemical properties of a compound dictates its disposal route. D-Mannonolactone is a cyclic sugar derivative used extensively in the synthesis of D-mannose, dietary supplements, and biocompatible hydrogels [2]. Because it is a highly soluble organic compound, discharging it into standard sewer systems can lead to elevated Biological Oxygen Demand (BOD) in local wastewater, disrupting aquatic ecosystems [1].

Table 1: D-Mannonolactone Chemical & Safety Profile
Property / ParameterSpecification / Protocol Requirement
Chemical Name D-mannono-1,4-lactone / D-Mannonolactone
CAS Number 26301-79-1
Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Physical State Solid (Powder)
GHS Classification Not classified as a dangerous substance [3]; however, standard organic waste protocols apply.
Environmental Hazard Do not discharge to sewer systems [1].

Standard Operating Procedure: Disposal Workflows

The disposal of D-Mannonolactone must be categorized by its physical state at the end of the experimental workflow. The core principle is thermal destruction via controlled incineration, ensuring complete oxidation of the carbon backbone.

Protocol A: Solid Waste & Powder Residue
  • Collection: Sweep or scrape unreacted solid D-Mannonolactone using non-sparking tools to prevent static discharge, which could ignite airborne dust [1].

  • Containment: Place the collected solid into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Labeling: Label the container clearly as "Non-Hazardous Organic Solid Waste - D-Mannonolactone".

  • Destruction: Transfer the container to a licensed chemical destruction facility. The required method is controlled incineration with flue gas scrubbing [1]. Mechanistic rationale: Incineration converts the compound into CO2 and H2O, while flue gas scrubbing neutralizes any trace volatile byproducts.

Protocol B: Aqueous Solutions
  • Segregation: Do not pour aqueous solutions containing D-Mannonolactone down the sink [1].

  • Consolidation: Collect the aqueous waste in a designated aqueous organic waste carboy. Ensure the pH is neutral to prevent unwanted reactions with other organic waste streams.

  • Disposal: Submit to Environmental Health and Safety (EHS) for incineration.

Protocol C: Contaminated Packaging
  • Decontamination: Triply rinse the empty container with an appropriate solvent (e.g., water or ethanol) and add the rinsate to the aqueous/organic waste stream [1].

  • Physical Destruction: Puncture or crush the packaging to render it unusable for other purposes[1].

  • Final Disposal: Dispose of the punctured packaging in a sanitary landfill or route combustible packaging to the controlled incinerator [1].

Waste Routing Visualization

G Start D-Mannonolactone Laboratory Waste Type Waste Classification & Segregation Start->Type Solid Solid Residue / Powder Type->Solid Aqueous Aqueous / Solvent Solutions Type->Aqueous Packaging Contaminated Packaging Type->Packaging Incinerator Licensed Chemical Incinerator (Flue Gas Scrubbing) Solid->Incinerator Aqueous->Incinerator Packaging->Incinerator Landfill Sanitary Landfill (Punctured/Crushed) Packaging->Landfill

Figure 1: Decision matrix and routing pathway for D-Mannonolactone laboratory waste disposal.

Accidental Release & Spill Management

In the event of an accidental spill, the protocol must immediately shift from routine handling to containment to prevent aerosolization and environmental discharge.

  • Evacuation & PPE: Evacuate personnel from the immediate area. Don chemical impermeable gloves, tightly fitting safety goggles (conforming to EN 166 or NIOSH), and a lab coat [1].

  • Dust Suppression: Avoid dust formation. Do not dry-sweep. If the material is a dry powder, lightly mist it with water to suppress dust before collection.

  • Containment: Prevent the spill from entering drains or watercourses [1].

  • Cleanup: Use a damp, inert absorbent pad to collect the material. Place all cleanup materials into a closed container for incineration [1].

  • Decontamination: Wash the spill area with soap and plenty of water only after all bulk material has been collected.

References

Handling

Personal protective equipment for handling Mannono-delta-lactone

Advanced Operational Guide: PPE, Handling, and Disposal of Mannono-delta-lactone As a Senior Application Scientist, I frequently oversee the integration of carbohydrate derivatives into biochemical assays, structural bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE, Handling, and Disposal of Mannono-delta-lactone

As a Senior Application Scientist, I frequently oversee the integration of carbohydrate derivatives into biochemical assays, structural biology studies, and pharmaceutical formulations. Mannono-delta-lactone (including isomers like D-Mannono-1,4-lactone and D-Mannono-1,5-lactone, CAS 26301-79-1) is a highly versatile cyclic sugar derivative. It is routinely utilized as a building block for D-mannose synthesis, a substrate in kinetic studies involving hexose oxidase[1], and a key intermediate in the synthesis of phosphorylated sugar lactones[2].

While regulatory bodies classify this compound as a non-dangerous substance under standard GHS criteria[3], treating it with lax safety protocols is a critical operational error. Maintaining scientific integrity requires a rigorous, self-validating approach to handling. The generation of fine crystalline particulates during weighing can lead to mechanical irritation of mucosal membranes and, more importantly, compromise the purity of highly sensitive downstream enzymatic assays.

Hazard Assessment & Causality

Why mandate specific Personal Protective Equipment (PPE) for a chemically benign compound?

  • Particulate Aerosolization: Mannono-delta-lactone is supplied as a highly pure, hygroscopic crystalline powder. Mechanical transfer creates micro-dust. While not acutely toxic, inhalation causes mechanical irritation to the respiratory tract, and ocular exposure can cause abrasive damage[4].

  • Assay Integrity (Cross-Contamination): In precision enzymology, trace contaminants from human skin (e.g., nucleases, proteases, or natural salts) or cross-contamination from other lab chemicals can invalidate kinetic data. PPE in this context serves a dual purpose: it protects the operator from the chemical, and it protects the experiment from the operator.

Quantitative PPE & Safety Matrix

The following table outlines the mandatory PPE requirements for handling Mannono-delta-lactone, grounded in both safety regulations and operational causality.

PPE CategorySpecification & MaterialOperational Rationale (Causality)Replacement Frequency
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH compliant)[4]Prevents mechanical irritation from airborne crystalline dust generated during spatula transfer.Inspect daily; replace immediately if scratched.
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Provides an impermeable barrier preventing skin moisture from degrading the hygroscopic lactone.Every 2 hours, or immediately upon known contamination.
Respiratory N95 / FFP2 Particulate RespiratorRequired only if handling outside of a controlled fume hood to prevent inhalation of aerosolized particulates.Single-use per operational shift.
Body Protection Cotton/poly lab coat with knit cuffsPrevents accumulation of dust on personal clothing, minimizing the transport of the compound outside the laboratory environment.Launder weekly via an approved laboratory service.

Operational Workflow

To ensure absolute safety and material integrity, follow the logical workflow mapped below.

Workflow A Pre-Operation: Verify Ventilation & PPE B Static Mitigation & Weighing (Fume Hood) A->B C Transfer to Reaction Vessel B->C D Spill Detected? C->D E Wet Wipe Decon (DI Water + EtOH) D->E Yes F Solid Waste Incineration D->F No E->F

Workflow for the safe handling, transfer, and disposal of Mannono-delta-lactone.

Experimental Protocols: Handling and Disposal

Protocol 1: Self-Validating Weighing and Transfer Objective: To safely weigh Mannono-delta-lactone while preventing aerosolization and preserving compound integrity.

  • Environmental Preparation: Ensure the analytical balance is located within a ductless enclosure or a standard fume hood with a face velocity of 0.3-0.5 m/s.

    • Causality: Excessive face velocity will scatter the fine powder; a controlled draft ensures containment without product loss.

  • PPE Donning: Don nitrile gloves, safety goggles, and a lab coat as specified in the PPE Matrix[4].

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing boat prior to dispensing.

    • Causality: Mannono-delta-lactone powder is prone to electrostatic charge. Charged particles repel each other and aerosolize, increasing inhalation risk and causing weighing inaccuracies.

  • Transfer: Use a non-sparking, grounded micro-spatula to transfer the solid[4].

  • System Validation (Mass-Balance Check): Before opening the primary container, record its tare weight. After dispensing, re-weigh the sealed primary bottle. The mass difference must exactly match the mass recorded on the weighing boat. This self-validating step confirms that zero product was lost to aerosolization or spillage during the transfer process.

Protocol 2: Spill Response and Decontamination Objective: Immediate containment and neutralization of spilled compound without generating airborne dust.

  • Assessment: Evacuate non-essential personnel from the immediate spill area to prevent tracking the powder across the laboratory[4].

  • Containment: Do not use compressed air or dry brushing.

    • Causality: Dry mechanical action aerosolizes the dust, escalating a localized spill into an inhalation hazard.

  • Wet Wiping: Moisten a low-linting wipe with deionized water (Mannono-delta-lactone is highly water-soluble). Gently dab the spill to dissolve and lift the powder.

  • Secondary Cleaning: Wipe the area with 70% ethanol to facilitate rapid drying and ensure no aqueous residue remains.

  • System Validation (Residue Check): Swab the cleaned surface with a dry swab, dissolve in 1 mL of DI water, and run a rapid colorimetric carbohydrate assay (e.g., phenol-sulfuric acid test). A negative result validates that the area is fully decontaminated and safe for subsequent unrelated assays.

Logistical and Disposal Plans

Storage Logistics: Store the compound in a cool, well-ventilated area away from strong oxidizing agents. Keep the primary container tightly sealed. Causality: Lactones are susceptible to slow hydrolysis into their corresponding open-chain sugar acids in the presence of ambient humidity. Maintaining a desiccated environment preserves the structural integrity of the ring.

Disposal Plan: Under no circumstances should Mannono-delta-lactone be discharged into laboratory drains or the aquatic environment[4]. Although it is a carbohydrate derivative, bulk disposal into wastewater systems introduces a high biochemical oxygen demand (BOD) that can disrupt local aquatic ecosystems.

  • Collect all solid waste, including contaminated weighing boats, gloves, and decontamination wipes, into a clearly labeled, sealable chemical waste bag.

  • Arrange for disposal via a licensed chemical waste management facility for high-temperature incineration[4].

References

  • Title: D-Mannono-1,4-lactone, Min. 98% - 26301-79-1 - MM696 | Source: Synthose | URL: 3

  • Title: Chemical Safety Data Sheet MSDS / SDS - D-MANNONO-1,4-LACTONE | Source: ChemicalBook | URL: 4

  • Title: Information on EC 1.1.3.5 - hexose oxidase | Source: BRENDA Enzyme Database | URL: 1

  • Title: Structure-Based Function Discovery of an Enzyme for the Hydrolysis of Phosphorylated Sugar Lactones | Source: PubMed Central (PMC) | URL: 2

Sources

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